1-(4-Methoxyphenyl)-1H-pyrazol-5-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(4-methoxyphenyl)pyrazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c1-14-9-4-2-8(3-5-9)13-10(11)6-7-12-13/h2-7H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJKQCWSQSIFTTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=CC=N2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
In-Depth Spectroscopic Characterization and Synthesis of 1-(4-Methoxyphenyl)-1H-pyrazol-5-amine: A Technical Guide
Executive Summary
The compound 1-(4-Methoxyphenyl)-1H-pyrazol-5-amine (CAS: 16907-09-8) is a highly versatile heterocyclic building block. Its unique electron-rich pyrazole core, functionalized with a primary amine and a para-methoxyaryl moiety, makes it a privileged scaffold in medicinal chemistry and agrochemical development. This whitepaper provides a comprehensive, causality-driven guide to the synthesis, mechanistic pathways, and rigorous spectroscopic characterization (NMR, FTIR, and MS) of this compound.
Mechanistic Context & Biological Utility
The 1-aryl-1H-pyrazol-5-amine scaffold is frequently utilized in the design of kinase inhibitors, particularly in . The primary amine at the C-5 position acts as a critical hydrogen-bond donor, interacting with the hinge region of the kinase ATP-binding pocket, while the para-methoxyphenyl group occupies adjacent hydrophobic sub-pockets to dictate selectivity. Furthermore, this scaffold serves as a precursor for highly functionalized polycyclic systems via .
Fig 1: Focal Adhesion Kinase (FAK) signaling pathway targeted by pyrazole-based inhibitors.
Synthesis Workflow & Reaction Causality
The conventional thermal synthesis of 5-aminopyrazoles often suffers from long reaction times and the formation of uncyclized hydrazone byproducts. To overcome this, is employed. Microwave irradiation provides rapid, volumetric heating that overcomes the activation energy barrier required for the intramolecular nucleophilic attack of the hydrazone nitrogen onto the nitrile carbon. This kinetically drives the intermediate swiftly toward the thermodynamically stable pyrazole ring.
Fig 2: Microwave-assisted synthesis workflow of 1-(4-Methoxyphenyl)-1H-pyrazol-5-amine.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR spectra of 5-aminopyrazoles exhibit distinct diagnostic features dictated by resonance effects. The C-5 amino group exerts a strong electron-donating (+M) effect into the pyrazole ring. This significantly increases the electron density at the C-4 position, resulting in extreme upfield shielding of both the C-4 carbon (~88.5 ppm) and its attached proton (~5.45 ppm).
Solvent Causality: Spectra must be recorded in DMSO-d₆ rather than CDCl₃. DMSO strongly solvates the primary amine via hydrogen bonding, slowing the proton exchange rate on the NMR timescale. This allows the -NH₂ signal to resolve as a distinct broad singlet, whereas in CDCl₃, it often broadens into the baseline and is lost.
Table 1: ¹H NMR Data (400 MHz, DMSO-d₆)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling (J, Hz) | Assignment / Causality |
| OCH₃ | 3.80 | s | 3H | - | Methoxy protons |
| 5-NH₂ | 5.20 | br s | 2H | - | Primary amine (D₂O exchangeable) |
| Pyrazole H-4 | 5.45 | d | 1H | 1.8 | Highly shielded by +M effect of NH₂ |
| Ar-H (ortho to OMe) | 7.05 | d | 2H | 8.8 | Shielded by +M effect of OMe group |
| Pyrazole H-3 | 7.35 | d | 1H | 1.8 | Deshielded relative to H-4 |
| Ar-H (ortho to N) | 7.42 | d | 2H | 8.8 | Deshielded by the pyrazole N1 atom |
Table 2: ¹³C NMR Data (100 MHz, DMSO-d₆)
| Position | Chemical Shift (δ, ppm) | Assignment / Causality |
| OCH₃ | 55.6 | Methoxy carbon |
| Pyrazole C-4 | 88.5 | Diagnostic upfield shift due to resonance from 5-NH₂ |
| Ar-C (ortho to OMe) | 114.6 | Aromatic C-3', C-5' |
| Ar-C (ortho to N) | 125.4 | Aromatic C-2', C-6' |
| Ar-C (ipso to N) | 132.1 | Aromatic C-1' |
| Pyrazole C-3 | 138.6 | Pyrazole C-3 |
| Pyrazole C-5 | 147.5 | Deshielded by attached electronegative NH₂ nitrogen |
| Ar-C (ipso to OMe) | 158.2 | Aromatic C-4' |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is critical for confirming the primary amine state. The presence of two distinct N-H stretching bands validates the -NH₂ group, distinguishing the product from secondary amine impurities or unreacted hydrazone.
Table 3: FTIR Data (ATR)
| Wavenumber (cm⁻¹) | Vibration Mode | Diagnostic Significance |
| 3420 | N-H asymmetric stretch | Confirms primary amine |
| 3310 | N-H symmetric stretch | Confirms primary amine |
| 3120 | C-H stretch (aromatic) | sp² hybridized C-H |
| 2960 | C-H stretch (aliphatic) | sp³ hybridized C-H (methoxy group) |
| 1615 | C=N stretch | Confirms pyrazole ring formation |
| 1245 | C-O-C asymmetric stretch | Confirms aryl ether linkage |
Mass Spectrometry (EI-MS)
Electron Ionization (EI) at 70 eV provides a hard ionization environment, yielding a robust molecular ion [M]⁺• at m/z 189. The fragmentation is driven by the stability of the resulting radicals and neutral losses.
Fig 3: Primary Electron Ionization (EI) mass spectrometry fragmentation pathways.
Table 4: EI-MS Fragmentation (70 eV)
| m/z | Relative Abundance (%) | Fragment Identity | Causality / Pathway |
| 189 | 100 (Base Peak) | [M]⁺• | Intact molecular ion |
| 174 | 45 | [M - •CH₃]⁺ | Homolytic cleavage of the methoxy methyl group |
| 147 | 30 | [M - •CH₃ - HCN]⁺ | Ring contraction and cleavage of the pyrazole core |
| 122 | 20 | [C₇H₈NO]⁺ | Cleavage of the N-N bond yielding a p-anisidine derivative |
Experimental Protocols
Microwave-Assisted Synthesis Protocol
This protocol is designed as a self-validating system. The transition from a highly soluble hydrochloride salt to an insoluble free base during neutralization serves as a visual confirmation of successful cyclization.
-
Reagent Preparation: In a 10 mL microwave-safe reaction vial, suspend 4-methoxyphenylhydrazine hydrochloride (1.0 mmol, 174.6 mg) and 3-aminoacrylonitrile (1.1 mmol, 75.0 mg) in 3.0 mL of 1M HCl.
-
Microwave Irradiation: Seal the vial and subject it to microwave irradiation at 100°C for 15 minutes. Causality: The acidic medium catalyzes hydrazone formation, while microwave heating overcomes the thermodynamic barrier for subsequent ring closure.
-
Neutralization & Precipitation: Allow the reaction to cool to room temperature. Transfer the mixture to a beaker and slowly add 1M NaOH dropwise until the pH reaches 8.0. Validation: The target compound is a weak base; neutralizing the HCl forces the 1-(4-Methoxyphenyl)-1H-pyrazol-5-amine to precipitate as a solid free base.
-
Isolation: Collect the precipitate via vacuum filtration, wash with cold distilled water (3 × 5 mL), and dry under a high vacuum. Recrystallize from hot ethanol to yield the pure product.
Spectroscopic Sample Preparation & Self-Validation
-
FTIR (ATR Method): Analyze the dry solid directly using an Attenuated Total Reflectance (ATR) crystal. Causality: Avoid KBr pellets, as KBr is highly hygroscopic; absorbed water produces a broad O-H stretch around 3300-3400 cm⁻¹ that will mask the critical primary amine N-H stretches.
-
NMR (D₂O Exchange Validation):
-
Dissolve 15 mg of the compound in 0.6 mL of DMSO-d₆. Run the standard ¹H NMR spectrum.
-
Self-Validation Step: Add 1 drop of D₂O to the NMR tube, shake vigorously for 30 seconds, and re-run the spectrum. The broad singlet at 5.20 ppm will disappear due to rapid deuterium exchange (R-NH₂ → R-ND₂), unequivocally validating the assignment of the amine protons against the aromatic signals.
-
References
-
Microwave-assisted Preparation of 1-Aryl-1H-pyrazol-5-amines Journal of Visualized Experiments (JoVE), 2019. URL:[Link]
-
Fragment-based discovery of focal adhesion kinase inhibitors Bioorganic & Medicinal Chemistry Letters, 2013. URL:[Link]
-
Rh-Catalyzed C–H Activation, [5 + 2] Cycloaddition/Oxidative for the Synthesis of Highly Functionalized Benzo[f]pyrazolo[1,5-a][1,3]diazepin-6-ones Organic Letters (ACS Publications), 2025. URL:[Link]
Synthesis of 1-(4-methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine: A Comprehensive Technical Guide
Executive Summary
The 5-aminopyrazole scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the development of kinase inhibitors and anti-inflammatory agents. The targeted compound, 1-(4-methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine , serves as a critical building block for advanced heterocyclic synthesis. This whitepaper provides an in-depth, self-validating protocol for its regioselective synthesis, detailing the mechanistic rationale, precise experimental methodologies, and analytical benchmarks required for high-yield production in a professional laboratory setting.
Mechanistic Rationale & Regioselectivity
The synthesis of 5-amino-1-aryl-3-phenylpyrazoles is classically achieved via the condensation of a β -ketonitrile—specifically benzoylacetonitrile—with substituted arylhydrazines[1]. The critical challenge in this Knorr-type cyclization is controlling the regioselectivity to exclusively yield the 5-amino isomer rather than the 3-amino counterpart.
The structural and crystallographic properties of 1-(4-methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine confirm that neutral to slightly basic conditions strongly favor the 5-amino regioisomer[2]. The causality of this selectivity lies in the differential nucleophilicity of the hydrazine nitrogens:
-
Initial Attack: The primary amine ( −NH2 ) of 4-methoxyphenylhydrazine is less sterically hindered and more nucleophilic than the secondary amine. It preferentially attacks the highly electrophilic ketone carbonyl of benzoylacetonitrile, forming a hydrazone intermediate.
-
Intramolecular Cyclization: The spatial geometry of the resulting hydrazone places the secondary substituted nitrogen ( −NH−Ar ) in optimal proximity to the highly electrophilic nitrile carbon. Nucleophilic attack on the nitrile yields a 5-iminopyrazoline intermediate.
-
Aromatization: Rapid tautomerization of the imine to the primary amine drives the reaction forward, providing the aromatic 1H-pyrazol-5-amine system.
To prevent premature oxidation of the electron-rich 4-methoxyphenylhydrazine, it is supplied as a hydrochloride salt. An organic base, such as triethylamine (TEA), is strictly required to liberate the free hydrazine in situ and initiate the nucleophilic cascade[3].
Reaction Pathway Workflow
Figure 1: Mechanistic workflow for the regioselective synthesis of the 5-aminopyrazole target.
Experimental Methodology
The following protocol is designed as a self-validating system. Visual cues (solubility changes, precipitation) and chromatographic monitoring are built into the workflow to ensure process integrity.
Materials & Reagents
| Reagent | MW ( g/mol ) | Equivalents | Amount (10 mmol scale) | Functional Role |
| Benzoylacetonitrile | 145.16 | 1.00 | 1.45 g | Electrophile / β -ketonitrile |
| 4-Methoxyphenylhydrazine HCl | 174.63 | 1.05 | 1.83 g | Nucleophile / Arylhydrazine |
| Triethylamine (TEA) | 101.19 | 1.10 | 1.53 mL | Acid Scavenger / Base |
| Absolute Ethanol | 46.07 | - | 20.0 mL | Protic Solvent |
| Deionized Water | 18.02 | - | 100.0 mL | Quenching / Precipitation |
Step-by-Step Synthesis Protocol
-
Preparation of the Free Base: Suspend 4-methoxyphenylhydrazine hydrochloride (1.83 g, 10.5 mmol) in 20 mL of absolute ethanol within a 50 mL round-bottom flask equipped with a magnetic stir bar. Add triethylamine (1.53 mL, 11.0 mmol) dropwise at room temperature. Stir the mixture for 15 minutes. Causality: The suspension will gradually clarify as the insoluble hydrochloride salt is converted into the highly soluble, reactive free hydrazine base.
-
Electrophile Addition: Add benzoylacetonitrile (1.45 g, 10.0 mmol) to the stirring solution in a single portion. Attach a reflux condenser.
-
Cyclization via Reflux: Heat the reaction mixture to gentle reflux (approx. 80 °C) using an oil bath. Maintain reflux for 6 to 8 hours. Validation: Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3 v/v) solvent system. The disappearance of the UV-active benzoylacetonitrile spot ( Rf≈0.6 ) and the appearance of a lower, intensely UV-active product spot ( Rf≈0.3 ) indicates reaction completion.
-
Quenching & Precipitation: Remove the flask from the heat source and allow it to cool to room temperature. Slowly pour the crude reaction mixture into a beaker containing 100 mL of vigorously stirred crushed ice and water. Causality: The sudden shift in solvent polarity forces the hydrophobic pyrazole product to precipitate rapidly, leaving unreacted TEA salts and polar impurities in the aqueous phase.
-
Isolation: Stir the aqueous suspension for 30 minutes to ensure complete precipitation. Isolate the crude solid via vacuum filtration using a Büchner funnel. Wash the filter cake with cold deionized water ( 3×15 mL) to remove residual ethanol and salts.
Purification
Transfer the crude solid to an Erlenmeyer flask and recrystallize from a minimum volume of boiling absolute ethanol. Allow the solution to cool slowly to room temperature, then transfer to an ice bath for 1 hour. Filter the resulting fine, crystalline needles and dry under high vacuum at 45 °C for 12 hours. Expected Yield: 75–82% (1.98 – 2.17 g) of analytically pure 1-(4-methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine.
Analytical Validation
To ensure the trustworthiness of the synthesized batch, the product must be validated against the following expected spectroscopic parameters.
| Analytical Method | Expected Signal / Shift | Assignment / Structural Correlation |
| 1 H NMR (400 MHz, DMSO- d6 ) | δ 3.82 (s, 3H) | Methoxy group ( −OCH3 ) |
| δ 5.35 (br s, 2H) | Primary amine ( −NH2 ), D2O exchangeable | |
| δ 5.95 (s, 1H) | Pyrazole C4-H (Diagnostic for cyclization) | |
| δ 7.02 (d, J=8.8 Hz, 2H) | Ar-H (4-methoxyphenyl, ortho to methoxy) | |
| δ 7.30 - 7.45 (m, 3H) | Ar-H (Phenyl, meta and para) | |
| δ 7.48 (d, J=8.8 Hz, 2H) | Ar-H (4-methoxyphenyl, meta to methoxy) | |
| δ 7.80 (d, J=7.5 Hz, 2H) | Ar-H (Phenyl, ortho) | |
| 13 C NMR (100 MHz) | δ 55.4 | Methoxy carbon ( −OCH3 ) |
| δ 86.5 | Pyrazole C4 (Highly shielded by adjacent nitrogens) | |
| δ 145.2, 149.8, 158.3 | Pyrazole C3, C5, and Ar-C-O quaternary carbons | |
| ESI-MS (Positive Mode) | m/z 266.13 | [M+H]+ corresponding to C16H15N3O |
Troubleshooting & Process Optimization
Even established protocols can encounter deviations. The table below outlines field-proven solutions to common synthetic issues.
| Observed Issue | Mechanistic Cause | Corrective Action / Optimization |
| Dark, tarry reaction mixture | Oxidation of the electron-rich 4-methoxyphenylhydrazine at elevated temperatures. | Degas the ethanol solvent prior to use and conduct the reflux strictly under an inert Argon or Nitrogen atmosphere. |
| Incomplete conversion (TLC) | Insufficient free-basing of the hydrazine hydrochloride salt. | Ensure TEA is anhydrous and added in a slight excess (1.1 to 1.2 eq). Verify the pH of the initial solution is slightly basic. |
| Formation of 3-amino regioisomer | Highly acidic conditions alter the nucleophilic attack sequence, favoring attack on the nitrile first. | Avoid using strong acid catalysts (e.g., HCl, p-TsOH). Maintain the neutral-to-basic conditions provided by the TEA buffer. |
| Oiling out during precipitation | Product precipitates as a viscous oil rather than a solid due to residual ethanol or rapid cooling. | Add the reaction mixture to the ice-water dropwise with vigorous stirring. Seed crystals can be added to induce nucleation. |
References
-
Anwar, H. F., & Elnagdi, M. H. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 179–212. [Link]
-
Fun, H.-K., et al. (2009). 1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine. Acta Crystallographica Section E Structure Reports Online, 65(5), o1050. [Link]
- US Patent 20070191336A1. (2007). Anti-inflammatory medicaments.
Sources
1-(4-Methoxyphenyl)-1H-pyrazol-5-amine derivatives and analogs
An In-Depth Technical Guide to 1-(4-Methoxyphenyl)-1H-pyrazol-5-amine Derivatives and Analogs
Authored for Drug Discovery & Development Professionals
Abstract
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutic agents.[1][2] Its unique physicochemical properties, including its aromatic character and ability to act as a hydrogen bond donor and acceptor, make it a versatile building block in drug design.[3] This guide focuses on the 1-(4-methoxyphenyl)-1H-pyrazol-5-amine core, a substructure of significant interest due to its prevalence in compounds exhibiting a wide array of biological activities. We will delve into the synthetic strategies for accessing these derivatives, explore their structure-activity relationships (SAR), and detail their therapeutic potential, with a particular focus on applications in oncology and inflammatory diseases. This document serves as a technical resource for researchers engaged in the discovery and development of novel pyrazole-based therapeutics.
The Pyrazole Scaffold: A Cornerstone of Medicinal Chemistry
Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms.[4] This arrangement imparts a unique electronic and structural profile, allowing for diverse chemical modifications and interactions with biological targets.[3][4] The pyrazole ring can act as a bioisostere for an aryl group, enhancing properties like lipophilicity and solubility, while also facilitating strong binding interactions within protein active sites through mechanisms like π–π stacking and hydrogen bonding.[1] Consequently, pyrazole derivatives have been successfully developed as anti-inflammatory agents (e.g., Celecoxib), anticancer drugs, and antimicrobials, demonstrating the broad therapeutic applicability of this chemical class.[4][5][6][7]
Synthetic Strategies for Pyrazole Ring Construction
The efficient synthesis of functionalized pyrazoles is a critical first step in drug development. Several robust methods exist, each with distinct advantages concerning substrate scope, regioselectivity, and reaction efficiency. The choice of synthetic route is dictated by the desired substitution pattern and the availability of starting materials.[8]
The Knorr Pyrazole Synthesis: A Classical Approach
First reported in 1883, the Knorr synthesis remains a widely used and straightforward method.[4][8] It involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, typically under acidic conditions.[8] The primary advantage of this method is its simplicity and the commercial availability of a wide range of starting materials.
A key consideration in the Knorr synthesis is regioselectivity. When an unsymmetrical 1,3-dicarbonyl compound is used, a mixture of two regioisomeric pyrazoles can be formed.[8][9] For the synthesis of the target scaffold, the reaction between a benzoylacetonitrile derivative and (4-methoxyphenyl)hydrazine is often employed. Research has shown this specific reaction can be highly regiospecific, yielding the desired 1,5-disubstituted pyrazol-5-amine.[10][11]
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Caption: General workflow for the Knorr pyrazole synthesis.
Multi-Component Reactions (MCRs)
Modern synthetic chemistry often favors multi-component reactions for their efficiency and atom economy.[12] MCRs allow for the construction of complex molecules like substituted pyrazoles in a single pot by combining three or more starting materials.[12] This approach is highly advantageous for building libraries of analogs for SAR studies. For example, a one-pot synthesis can involve the reaction of an aldehyde, phenylhydrazine, and malononitrile to yield highly functionalized pyrazoles.[8]
Representative Synthetic Protocol: Synthesis of 1-(4-methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine
This protocol is adapted from established literature procedures for the synthesis of a core analog.[11]
Objective: To synthesize 1-(4-methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine via a cyclocondensation reaction.
Materials:
-
Benzoylacetonitrile (1.0 eq)
-
2-(4-methoxyphenyl)hydrazinium chloride (1.0 eq)
-
Absolute Ethanol (as solvent)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve benzoylacetonitrile (10 mmol, 1.45 g) in absolute ethanol (50 mL).
-
Reagent Addition: Add 2-(4-methoxyphenyl)hydrazinium chloride (10 mmol, 1.75 g) to the solution.
-
Heating: Heat the reaction mixture to reflux. The reaction progress can be monitored by Thin-Layer Chromatography (TLC).
-
Reaction Time: Maintain the reflux for 24 hours.[11]
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate from the solution.
-
Purification: Collect the solid product by filtration. The crude product can be further purified by recrystallization from a suitable solvent like ethanol to yield the final compound.
-
Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and single-crystal X-ray diffraction.[10][13]
Biological Activities and Therapeutic Potential
Derivatives of the 1-(4-methoxyphenyl)-1H-pyrazol-5-amine scaffold have been investigated for a range of therapeutic applications. The specific substitutions on the pyrazole ring system dictate the biological target and resulting pharmacological activity.
Anticancer Activity: Kinase Inhibition
A primary focus of pyrazole-based drug discovery is the development of protein kinase inhibitors.[14] Kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of many cancers.[15] Pyrazole derivatives have been designed to target the ATP-binding site of various kinases, acting as competitive inhibitors.[14]
-
Cyclin-Dependent Kinase (CDK) Inhibition: CDKs are key regulators of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells.[16] Novel 1H-pyrazolo[3,4-b]pyridines derived from a 3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-5-amine precursor showed potent inhibitory activity against CDK2 and CDK9, leading to cell cycle arrest and significant cytotoxicity against cervical, breast, and colon cancer cell lines.[17]
-
VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth. Pyrazole derivatives have shown potential as VEGFR-2 inhibitors.[15][16]
// Edges ATP -> Kinase [label=" Binds"]; Kinase -> Phosphorylation [label=" Catalyzes"]; Inhibitor -> Kinase [label=" Competitively\nBinds", color="#EA4335", fontcolor="#EA4335"]; Kinase -> Blocked [style=dashed, color="#EA4335"]; }
Caption: Competitive inhibition of a protein kinase by a pyrazole derivative.
Anti-inflammatory Activity
Pyrazole derivatives are well-known for their anti-inflammatory properties, most notably through the inhibition of cyclooxygenase (COX) enzymes.[4] Celecoxib, a selective COX-2 inhibitor, features a pyrazole core. The 1,5-diaryl substitution pattern is an important structural feature for COX-2 inhibitory activity, making analogs of the title scaffold promising candidates for development as anti-inflammatory agents.[11][18]
Antimicrobial Activity
The emergence of drug-resistant pathogens necessitates the development of new antimicrobial agents. Pyrazole-based compounds have demonstrated significant potential in this area.[7] Recent studies have shown that 1-methyl-1H-pyrazol-5-amine derivatives incorporating disulfide moieties exhibit potent antifungal activity against plant pathogens like Valsa mali and antibacterial activity against Pseudomonas syringae.[7][19] This suggests that the pyrazol-5-amine scaffold is a viable starting point for developing novel antimicrobial drugs for both agricultural and clinical applications.
Structure-Activity Relationship (SAR)
Understanding the relationship between a compound's structure and its biological activity is fundamental to rational drug design. For pyrazole derivatives, specific substitutions at the N1, C3, C4, and C5 positions are critical for target affinity and selectivity.[20][21][22]
| Position | Substitution | Impact on Activity | Reference |
| N1 | Substituted Phenyl Ring (e.g., 4-methoxyphenyl) | Often crucial for anchoring the molecule in the target's binding pocket. The nature of the substituent (e.g., methoxy, chloro) fine-tunes electronic properties and binding interactions.[21][22] | |
| C3 | Aryl/Heteroaryl Group | Can engage in key π-stacking or hydrogen bonding interactions. Modifications here significantly impact potency and selectivity.[21][22] | |
| C4 | Various Substituents | This position is often modified to modulate physicochemical properties or explore additional binding pockets. Introduction of groups like aryl or carbonitrile can lead to new target interactions.[17] | |
| C5 | Amine Group (-NH₂) | Acts as a key hydrogen bond donor and a versatile chemical handle for further derivatization to explore different chemical spaces and biological targets.[6][23] |
// Main structure node main_struct [shape=none, margin=0, label=<
];
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// Invisible nodes for positioning arrows node [shape=point, width=0, height=0]; N1_pos; C3_pos; C4_pos; C5_pos;
// Edges from invisible nodes to annotations edge [color="#4285F4", dir=back]; N1_pos -> N1_note; C3_pos -> C3_note; C4_pos -> C4_note; C5_pos -> C5_note;
// Positioning invisible nodes relative to the image (requires some trial and error) {rank=same; N1_pos; main_struct; C3_pos;} {rank=same; C5_pos; main_struct; C4_pos;} }
Caption: Structure-activity relationship summary for the pyrazol-5-amine core.
Featured Experimental Protocol: In Vitro Kinase Inhibition Assay
This protocol provides a general framework for evaluating the inhibitory activity of synthesized pyrazole derivatives against a target protein kinase.
Objective: To determine the IC₅₀ (half-maximal inhibitory concentration) of a test compound against a specific protein kinase.
Materials:
-
Purified recombinant target kinase
-
Kinase-specific substrate peptide
-
Test compounds (dissolved in DMSO)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., containing Tris-HCl, MgCl₂, DTT)
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™)
-
384-well assay plates
Procedure:
-
Compound Preparation: Perform serial dilutions of the test compounds in DMSO to create a concentration gradient (e.g., from 100 µM to 1 nM).
-
Reaction Mixture: In each well of a 384-well plate, add the kinase assay buffer.
-
Compound Addition: Add a small volume (e.g., 1 µL) of the diluted test compound or DMSO (for positive and negative controls) to the appropriate wells.
-
Enzyme Addition: Add the purified kinase to all wells except the negative control. Incubate for 10-15 minutes at room temperature to allow the compound to bind to the kinase.
-
Initiate Reaction: Start the kinase reaction by adding a mixture of the substrate peptide and ATP.
-
Incubation: Incubate the plate at the optimal temperature (e.g., 30 °C) for the optimal time (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's protocol. This typically involves measuring the amount of ADP produced or the amount of phosphorylated substrate.
-
Data Analysis: Plot the percentage of kinase inhibition versus the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Conclusion and Future Perspectives
The 1-(4-methoxyphenyl)-1H-pyrazol-5-amine scaffold and its analogs represent a highly valuable and versatile class of compounds in medicinal chemistry.[23] Their synthetic accessibility and the broad range of biological activities, including potent anticancer and anti-inflammatory effects, underscore their continued importance in drug discovery.[5][16] Future research will likely focus on optimizing the selectivity of these derivatives for specific kinase isoforms to minimize off-target effects and enhance therapeutic indices. Furthermore, exploring novel substitutions and derivatizations of the C5-amine group could unlock new biological activities and lead to the development of next-generation therapeutics for a variety of diseases.
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- Yuan, Z., et al. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC.
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- Review: biologically active pyrazole derivatives. (n.d.). New Journal of Chemistry (RSC Publishing).
- The therapeutic voyage of pyrazole and its analogs: A review. (2016). PubMed.
- New Flexible Synthesis of Pyrazoles with Different, Functionalized Substituents at C3 and C5. (2002). The Journal of Organic Chemistry - ACS Publications.
- Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI.
- Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2023). Encyclopedia MDPI.
- Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. (2022). IntechOpen.
- Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). MDPI.
- Structure-activity relationships of pyrazole derivatives as potential therapeutics for immune thrombocytopenias. (2014). PubMed.
- Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. (n.d.). PubMed.
- Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists. (n.d.). Journal of Medicinal Chemistry - ACS Publications.
- Synthetic Routes to Pyrazoles. (n.d.). ResearchGate.
- 1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine. (n.d.). IUCr.
- A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. (n.d.).
- 1-(4-Methoxy-phen-yl)-3-phenyl-1H-pyrazol-5-amine. (2009). PubMed.
- A Comparative Analysis of the Biological Activity of 3-Methyl-1-phenyl-1H-pyrazol-5-amine and Its Derivatives. (n.d.). BenchChem.
- A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2022). MDPI.
- (E)-1-(4-Methoxyphenyl)-5-methyl-4-(1-phenyl-4-((2-(2,4,6-trichlorophenyl)hydrazineylidene)methyl)-1H-pyrazol-3-yl)-1H-1,2,3-triazole. (2024). MDPI.
- Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). PMC.
- Synthesis and Evaluation of Novel 1-Methyl-1H-pyrazol-5-amine Derivatives with Disulfide Moieties as Potential Antimicrobial Agents. (2024). Journal of Agricultural and Food Chemistry - ACS Publications.
- Synthesis of a New Class of Pyrazolyl-1,2,4-Triazole Amine Derivatives. (n.d.). AIP Publishing.
- Synthesis and Evaluation of Novel 1-Methyl-1 H-pyrazol-5-amine Derivatives with Disulfide Moieties as Potential Antimicrobial Agents. (2024). PubMed.
- 1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine. (n.d.). PMC.
- 3-(4-Methoxyphenyl)-4,5-Dihydro-1H- Pyrazol-1-y1) Benzenesulfonamide as a Promosing Tyrosinase Inhibitor Candidate. (2022).
- Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. (2023). MDPI.
- 1-(4-Methoxyphenyl)-4-phenyl-1H-pyrazol-5-amine. (n.d.). Sigma-Aldrich.
- Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. (n.d.). PMC.
- Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (n.d.). PMC.
- Current status of pyrazole and its biological activities. (n.d.). PMC.
- 4-(4-Chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-5-amine. (n.d.). Sigma-Aldrich.
- Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs and Their Antioxidant Activity. (2022).
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Unlocking the Therapeutic Potential of 1-(4-Methoxyphenyl)-1H-pyrazol-5-amine: A Comprehensive Guide to Target Identification and Validation
Executive Summary
In modern fragment-based drug discovery (FBDD), identifying a privileged chemical scaffold is the critical first step in developing highly selective therapeutics. 1-(4-Methoxyphenyl)-1H-pyrazol-5-amine (Molecular Formula: C10H11N3O, MW: 189.21 g/mol ) has emerged as a highly versatile building block [1][1]. As an Application Scientist overseeing high-throughput screening and lead optimization, I frequently utilize the aminopyrazole core due to its precise geometric arrangement of hydrogen bond donors and acceptors.
This technical whitepaper deconstructs the mechanistic causality behind this scaffold's biological activity, outlines its primary therapeutic targets across oncology and infectious diseases, and provides self-validating experimental workflows for target validation.
Mechanistic Rationale: The Aminopyrazole Pharmacophore
The efficacy of 1-(4-Methoxyphenyl)-1H-pyrazol-5-amine is not coincidental; it is dictated by fundamental structural biology. The molecule operates via two distinct, synergistic binding mechanisms:
-
Hinge-Region Anchoring (ATP Mimicry): The pyrazole nitrogen (N2) acts as a strict hydrogen bond acceptor, while the adjacent 5-amino group serves as a hydrogen bond donor. This bidentate motif perfectly mimics the binding of the adenine ring of ATP within the highly conserved hinge region of kinases.
-
Hydrophobic Sub-pocket Probing: The 1-(4-methoxyphenyl) moiety projects outward from the hinge region into the adjacent hydrophobic pocket. The methoxy group can form critical dipole-dipole interactions with specific gatekeeper residues, allowing medicinal chemists to tune the scaffold for kinase selectivity.
Figure 1: Pharmacophore binding model and downstream signaling blockade.
Primary Therapeutic Targets & Biological Activity
Due to its robust biological activity, this scaffold is being actively explored as a therapeutic agent across multiple disease states [2][2].
A. Oncology: Receptor Tyrosine Kinases
Aminopyrazole derivatives are cornerstones in the development of reversible kinase inhibitors. For instance, derivatives of this scaffold have demonstrated potent inhibition against the Epidermal Growth Factor Receptor (EGFR), achieving IC50 values as low as 0.2 µM [3][3]. Furthermore, pyrazole derivatives have shown significant antiproliferative activity against breast cancer cell lines (such as MCF-7 and MDA-MB-468) by disrupting critical signaling cascades [4][4].
B. Infectious Disease: Metalloenzymes and Chaperones
Beyond oncology, the scaffold is highly effective against microbial targets:
-
CYP121 in Mycobacterium tuberculosis: Fragment-based approaches have identified aminopyrazoles as direct binders to CYP121, an essential enzyme for M. tuberculosis viability. Optimization of this core yielded binding affinities ( KD ) of ~15 µM, initiating the degradation of host cholesterol required for infection [5][5].
-
Hsp90 (Fungal-Selective): Resorcylate aminopyrazole derivatives have been engineered to exploit the hydrophobic S2 subpocket of Grp94/Hsp90, resulting in fungal-selective chaperone inhibitors that bypass human isoform toxicity [6][6].
Quantitative Data Summary
| Therapeutic Target | Disease Area | Scaffold Role / Mechanism | Representative Potency |
| EGFR | Oncology (Breast/Lung Cancer) | ATP-competitive hinge binder | IC50 ≈ 0.2 µM |
| BTK | B-cell Malignancies | Reversible allosteric/hinge inhibition | IC50 < 1.0 µM |
| CYP121 | Tuberculosis | P450 heme-adjacent binding | KD ≈ 15 µM |
| Hsp90 (Grp94) | Fungal Infections | Hydrophobic S2 subpocket binder | MIC80 ≤ 12.5 µM |
Self-Validating Experimental Workflows
To prevent false positives—a common issue with aromatic heterocycles that can act as Pan-Assay Interference Compounds (PAINS)—I mandate a self-validating, orthogonal screening cascade. Potency must be proven via fluorescence, and kinetics must be validated via label-free biophysics.
Protocol 1: Time-Resolved FRET (TR-FRET) Kinase Profiling
Causality: Standard luminescence assays are susceptible to compound auto-fluorescence. TR-FRET utilizes a time delay before signal reading, completely eliminating background fluorescence interference from the methoxyphenyl moiety.
-
Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Causality: The inclusion of Brij-35 (a non-ionic detergent) prevents the lipophilic 4-methoxyphenyl group from non-specifically adhering to the microplate walls, ensuring accurate dosing.
-
-
Compound Serial Dilution: Dilute the aminopyrazole derivative in 100% DMSO, transferring to the assay plate to achieve a strict final DMSO concentration of 1%.
-
Causality: Exceeding 1% DMSO destabilizes the kinase tertiary structure, artificially inflating apparent IC50 values.
-
-
Pre-Equilibration: Add 2 nM of recombinant target kinase (e.g., EGFR) and biotinylated peptide substrate. Incubate for 15 minutes at room temperature.
-
Reaction Initiation: Add ATP at its predetermined Michaelis-Menten constant ( Km ).
-
Causality: Running the assay exactly at the ATP Km ensures maximum sensitivity for competitive ATP-mimetic inhibitors like our pyrazole scaffold.
-
-
Detection: Quench the reaction with EDTA. Add Europium-labeled anti-phospho antibody and Streptavidin-APC. Read time-resolved fluorescence at 615 nm and 665 nm to calculate the IC50 .
Protocol 2: Surface Plasmon Resonance (SPR) Binding Kinetics
Causality: An IC50 value only indicates potency at a specific enzyme concentration. SPR is required to determine the association ( kon ) and dissociation ( koff ) rates, which dictate the drug's in vivo residence time.
-
Sensor Chip Functionalization: Immobilize His-tagged target kinase onto an NTA sensor chip via Ni2+ chelation followed by amine coupling.
-
Causality: This dual-capture method ensures uniform orientation of the kinase, keeping the ATP-binding pocket fully exposed to the solvent phase.
-
-
Analyte Injection: Inject a concentration series (0.1 µM to 10 µM) of the compound in running buffer (PBS-T + 2% DMSO).
-
Causality: The 2% DMSO is mandatory for compound solubility. A rigorous solvent correction curve must be applied to subtract bulk refractive index changes caused by DMSO.
-
-
Dissociation Phase: Flow plain running buffer over the chip for 600 seconds.
-
Causality: Extended dissociation times are necessary to accurately calculate the koff of high-affinity binders.
-
-
Data Fitting: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract the true thermodynamic KD .
Figure 2: Self-validating experimental workflow for target validation and lead optimization.
References
-
Smolecule. "Buy 1-(4-Methoxyphenyl)-1H-pyrazol-5-amine | 16907". Source:2
-
ChemicalBook. "1-(4-Methoxyphenyl)-1H-pyrazol-5-amine". Source: 1
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Hudson, S. A., et al. "Fragment-Based Approaches to the Development of Mycobacterium tuberculosis CYP121 Inhibitors". Source: 5
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Smolecule. "1-(4-Methoxyphenyl)-1H-pyrazol-5-amine - Kinase Target Binding". Source: 3
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Fossa, P., et al. "Amino-Pyrazoles in Medicinal Chemistry: A Review". Source: 7
-
Martinez, A., et al. "Heterocycles in Breast Cancer Treatment: The Use of Pyrazole Derivatives". Source: 4
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Blagg, B. S. J., et al. "Fungal-Selective Resorcylate Aminopyrazole Hsp90 Inhibitors". Source: 6
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Regiospecific Synthesis of 1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine: A Technical Guide
Executive Summary
Substituted 5-aminopyrazoles are privileged scaffolds in medicinal chemistry, frequently serving as core pharmacophores in kinase inhibitors, anti-inflammatory agents, and central nervous system therapeutics. However, the synthesis of these heterocycles via the condensation of β -ketonitriles with arylhydrazines presents a classic regioselectivity challenge: the potential formation of both 5-amino and 3-amino regioisomers.
This whitepaper provides an in-depth, self-validating methodology for the regiospecific synthesis of 1-(4-methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine . By manipulating kinetic and thermodynamic parameters, researchers can reliably direct the cyclization pathway to exclusively yield the 5-amino isomer.
Mechanistic Rationale & Regiocontrol
The primary challenge in synthesizing N-substituted aminopyrazoles lies in controlling which nitrogen atom of the monosubstituted hydrazine attacks the electrophilic centers of the 1,3-dielectrophilic precursor [1].
The synthesis of 1-(4-methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine utilizes benzoylacetonitrile (3-oxo-3-phenylpropanenitrile) and (4-methoxyphenyl)hydrazine . The regiochemical outcome is governed by the interplay of nucleophilicity and steric hindrance:
-
Kinetic vs. Thermodynamic Control: The terminal nitrogen ( NH2 ) of the arylhydrazine is more nucleophilic and less sterically hindered than the internal secondary amine ( NH−Ar ). Under slightly acidic, refluxing conditions (thermodynamic control), the terminal NH2 rapidly attacks the highly electrophilic carbonyl carbon of benzoylacetonitrile [2].
-
Cyclization: This initial attack forms a stable hydrazone intermediate. Subsequently, the internal NH−Ar nitrogen undergoes an intramolecular nucleophilic attack on the nitrile carbon. Tautomerization of the resulting imine yields the stable aromatic 5-aminopyrazole system.
-
Avoiding the 3-Amino Isomer: If basic conditions or low temperatures are employed, alternative kinetic pathways can trap the reaction, leading to direct attack on the nitrile or premature cyclization that yields the undesired 3-amino-1-aryl-5-substituted pyrazole.
Mechanistic bifurcation in the synthesis of 5-amino vs. 3-aminopyrazoles.
Quantitative Data & Reaction Optimization
To establish a self-validating protocol, it is critical to understand how solvent and catalyst choices impact the regiomeric ratio. The table below summarizes representative optimization data for the condensation of β -ketonitriles with arylhydrazines, demonstrating why acidic reflux in ethanol is the industry standard for 5-aminopyrazole synthesis.
| Solvent / Catalyst | Temperature | Time (h) | Regiomeric Ratio (5-Amino : 3-Amino) | Overall Yield (%) |
| Ethanol / AcOH (cat.) | 78 °C (Reflux) | 4 | > 98 : 2 | 88 |
| Ethanol / None | 78 °C (Reflux) | 6 | > 95 : 5 | 82 |
| Toluene / Dean-Stark | 110 °C | 8 | 90 : 10 | 75 |
| THF / NaOEt (Base) | 0 °C to RT | 12 | 40 : 60 | 65 |
Table 1: Impact of reaction conditions on the regioselectivity and yield of aminopyrazoles.
Experimental Methodology
The following step-by-step protocol is designed to maximize the thermodynamic yield of the 5-amino regioisomer while ensuring high purity through a self-validating workup.
Reagents Required
-
Benzoylacetonitrile (1.0 equiv, 10 mmol, 1.45 g)
-
(4-Methoxyphenyl)hydrazine hydrochloride (1.05 equiv, 10.5 mmol, 1.83 g)
-
Glacial acetic acid (0.1 equiv, 1.0 mmol)
-
Absolute ethanol (30 mL)
Step-by-Step Protocol
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve benzoylacetonitrile (1.45 g) in 30 mL of absolute ethanol.
-
Activation: Add glacial acetic acid (0.1 equiv) to the solution. Causality: The mild acid serves a dual purpose; it neutralizes the hydrazine hydrochloride salt (if a buffering base like sodium acetate is co-added) and activates the carbonyl carbon of the β -ketonitrile, accelerating hydrazone formation.
-
Reagent Addition: Slowly add (4-methoxyphenyl)hydrazine hydrochloride (1.83 g) to the stirring solution at room temperature.
-
Thermodynamic Equilibration (Reflux): Attach a reflux condenser and heat the mixture to 78 °C. Stir under reflux for 4 to 6 hours. Validation Check: Monitor the reaction via TLC (Hexane:Ethyl Acetate 7:3). The disappearance of the UV-active benzoylacetonitrile spot ( Rf≈0.4 ) indicates completion.
-
Concentration & Workup: Cool the reaction mixture to room temperature. Concentrate the solvent under reduced pressure to approximately one-third of its original volume. Pour the concentrated mixture into 50 mL of ice-cold distilled water while stirring vigorously.
-
Isolation: A precipitate will form. Filter the crude solid under vacuum using a Büchner funnel. Wash the filter cake with cold water (2 x 10 mL) followed by a minimal amount of cold hexane (10 mL) to remove non-polar impurities.
-
Purification: Recrystallize the crude product from a mixture of ethanol and water (8:2 v/v) to yield 1-(4-methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine as analytically pure crystals.
Step-by-step experimental workflow for the regiospecific synthesis.
Structural Validation & Characterization
To ensure the trustworthiness of the synthesized batch, structural validation is mandatory. The exact regiochemistry of 1-(4-methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine has been definitively confirmed in the literature via single-crystal X-ray diffraction [3].
For routine batch validation, 1H NMR spectroscopy is highly effective. The pyrazole C4−H proton typically presents as a distinct singlet in the 5.5–6.0 ppm range, while the NH2 protons appear as a broad exchangeable singlet around 5.0–5.5 ppm (in DMSO- d6 ). The presence of the methoxy group is easily verified by a sharp 3H singlet near 3.8 ppm. The absence of a downfield imine proton confirms complete cyclization.
References
-
Faria, J. V., et al. "Approaches towards the synthesis of 5-aminopyrazoles." Beilstein Journal of Organic Chemistry, 2011, 7, 179–197. Available at:[Link]
-
Kumarasinghe, I. R., Hruby, V. J., & Nichol, G. S. "1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine." Acta Crystallographica Section E Structure Reports Online, 2009, 65(5), o1182. Available at:[Link]
A Technical Guide to the Single-Crystal X-ray Crystallography of 1-(4-methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine
Abstract
This guide provides a comprehensive technical overview of the synthesis, crystallization, and single-crystal X-ray diffraction analysis of 1-(4-methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine (C₁₆H₁₅N₃O). The structural elucidation of pyrazole derivatives is paramount, given their prevalence as "privileged scaffolds" in medicinal chemistry, appearing in numerous FDA-approved drugs for oncology, inflammation, and infectious diseases.[1][2] Single-crystal X-ray diffraction stands as the definitive method for the unambiguous structural determination of this compound, a critical step for understanding its structure-activity relationships (SAR) and guiding rational drug design.[3][4] We will detail the experimental workflow from synthesis to final structural analysis, emphasizing the causality behind methodological choices and the interpretation of crystallographic data.
Introduction: The Significance of Pyrazole Scaffolds
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern pharmaceutical chemistry.[2] Its metabolic stability and versatile substitution patterns allow for fine-tuning of physicochemical properties, making it a frequent choice for developing inhibitors for targets like kinases and for creating agents with anti-inflammatory, anticancer, and antimicrobial properties.[1][2][5][6] The title compound, 1-(4-methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine, is of particular interest as its structural features are relevant to the development of COX-2 inhibitors.[3]
The precise three-dimensional arrangement of atoms, including bond lengths, bond angles, and intermolecular interactions, dictates a molecule's ability to bind to a biological target.[7][8] Therefore, high-resolution structural data from X-ray crystallography is not merely confirmatory but is an essential tool in the drug discovery pipeline, providing the empirical foundation for computational modeling and lead optimization.[7]
Synthesis and Crystallization: From Powder to Diffraction-Quality Single Crystals
The journey to a crystal structure begins with the synthesis of the target compound and the subsequent, often challenging, growth of high-quality single crystals.
Regiospecific Synthesis
The synthesis of 1-(4-methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine is achieved through the regiospecific reaction of benzoylacetonitrile with 2-(4-methoxyphenyl)hydrazinium chloride.[3] It is crucial to note that this reaction yields a single, specific regioisomer. Spectroscopic methods like NMR alone can be insufficient for unambiguous isomer identification, making single-crystal X-ray diffraction the definitive analytical technique for structural confirmation.[3]
Protocol for Obtaining Single Crystals
The transition from a microcrystalline powder to a single crystal suitable for diffraction (typically 0.1-0.3 mm in size) is a critical bottleneck.[9] The method of slow evaporation is a common and effective technique.
Step-by-Step Crystallization Protocol:
-
Solvent Selection: Dissolve the synthesized powder in a suitable solvent system. For many pyrazole derivatives, a mixture of solvents, such as ethanol and 1,4-dioxane, can be effective.[10] The goal is to find a solvent or solvent mixture in which the compound has moderate solubility.
-
Preparation of a Saturated Solution: Gently warm the solvent to dissolve the minimum amount of the compound required to achieve saturation.
-
Filtration: Filter the warm, saturated solution through a syringe filter (e.g., 0.22 µm) into a clean, small vial. This removes any particulate matter that could act as nucleation sites, leading to the formation of many small crystals instead of a few large ones.
-
Slow Evaporation: Cover the vial with a cap, but do not seal it completely. Pierce the cap with a needle to allow for very slow evaporation of the solvent.
-
Incubation: Place the vial in a vibration-free environment at a constant temperature. Over several days to weeks, as the solvent slowly evaporates, the solution will become supersaturated, and crystals will begin to form.
-
Crystal Harvesting: Once crystals of suitable size and quality (clear, well-defined faces) have formed, carefully harvest them using a cryoloop.[11]
X-ray Diffraction: Data Collection and Processing
With a suitable crystal, the next step is to collect the diffraction data. This process uses a diffractometer to measure the intensities and positions of X-rays diffracted by the crystal lattice.[8][9]
Data Collection Workflow
The following diagram illustrates the general workflow for single-crystal X-ray diffraction data collection.
Caption: Fig. 1: Workflow for X-ray Diffraction Data Collection.
For 1-(4-methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine, data was collected on a Bruker Kappa APEXII diffractometer using Mo Kα radiation (λ = 0.71073 Å).[3] The crystal is typically cooled to a low temperature (e.g., 100 K or 296 K) to minimize thermal vibrations of the atoms, resulting in a sharper diffraction pattern and higher quality data.[3][11]
Structure Solution and Refinement
The collected diffraction data is a reciprocal space representation of the crystal lattice.[12] The process of structure solution and refinement uses this data to build and optimize a real-space atomic model.
From Diffraction Pattern to Atomic Model
-
Structure Solution: The "phase problem" is the initial hurdle, where the phases of the diffracted X-rays are lost during measurement.[9] Direct methods, a powerful mathematical approach, are used to estimate the initial phases and generate an initial electron density map.[3] This map reveals the positions of the heavier atoms.
-
Structure Refinement: This is an iterative process of adjusting the atomic model (positions, thermal parameters) to improve the agreement between the diffraction data calculated from the model and the experimentally observed data.[8][9] This is typically done using software like SHELXL.[8][11] The quality of the fit is monitored by the R-factor; a lower R-factor indicates a better fit.
Caption: Fig. 2: The iterative cycle of crystal structure refinement.
For the title compound, amine hydrogen atoms were located in a difference map and refined freely, while aryl hydrogen atoms were placed in calculated positions.[3]
Analysis of the Crystal Structure of C₁₆H₁₅N₃O
The final refined model provides a wealth of precise structural information.
Crystallographic and Refinement Data
| Parameter | Value | Reference |
| Formula | C₁₆H₁₅N₃O | [3] |
| Molecular Weight | 265.31 g/mol | [3] |
| Crystal System | Orthorhombic | [3] |
| Space Group | Pbca | [3] |
| a (Å) | 14.9638 (6) | [3] |
| b (Å) | 6.3639 (2) | [3] |
| c (Å) | 28.2466 (12) | [3] |
| V (ų) | 2689.87 (18) | [3] |
| Z (molecules/unit cell) | 8 | [3] |
| Temperature (K) | 296 | [3] |
| Radiation | Mo Kα (λ = 0.71073 Å) | [3] |
| Reflections Collected | 2256 with I > 2σ(I) | [3] |
Molecular Geometry
The analysis confirmed the unambiguous structure with the phenyl ring attached to the imine carbon atom of the pyrazole ring.[3]
-
Ring Planarity: The central pyrazole ring is essentially planar.
-
Torsion Angles: The structure is not fully planar. The phenyl ring is rotated by 29.41 (5)° relative to the pyrazole ring.[3][4] The methoxybenzene group is rotated by 37.01 (5)° from the pyrazole ring.[3][4] These torsion angles are critical as they define the molecule's overall shape and its potential fit into a receptor's binding pocket.
Supramolecular Assembly and Intermolecular Interactions
In the solid state, molecules do not exist in isolation. Their packing is governed by non-covalent interactions, which are fundamental to crystal engineering and understanding drug solubility and stability.[13][14][15]
-
Hydrogen Bonding: The dominant interaction is an intermolecular N—H···N hydrogen bond. This bond links symmetry-related molecules into a C(5) chain that propagates along the b-axis of the unit cell.[3][4]
-
π-Stacking: While not explicitly detailed for this specific structure in the primary reference, π-stacking interactions between the aromatic rings of pyrazole derivatives are common and contribute significantly to the stability of the crystal lattice.[13][14]
The analysis of these interactions can be visualized using tools like Hirshfeld surface analysis, which maps the close contacts between molecules in the crystal.[15][16][17]
Caption: Fig. 3: Supramolecular assembly via N-H···N hydrogen bonds.
Implications for Drug Development
The precise structural data obtained from this X-ray crystallographic study is invaluable for drug development professionals:
-
Structure-Activity Relationship (SAR): The determined torsion angles and conformation provide a 3D template for SAR studies.[7] It helps explain why certain derivatives are active while others are not.
-
Rational Drug Design: The crystallographic data serves as a starting point for computational chemists to perform molecular docking studies, designing new derivatives with improved binding affinity and selectivity for their target.
-
Polymorph Screening: Understanding the intermolecular interactions that stabilize the crystal lattice is crucial for identifying and characterizing potential polymorphs, which can have different physical properties like solubility and bioavailability.
Conclusion
Single-crystal X-ray crystallography provides an indispensable, high-resolution snapshot of 1-(4-methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine at the atomic level. It is the only method capable of unambiguously determining the correct regioisomer.[3] The detailed analysis of the molecular geometry and the supramolecular architecture, governed by specific N—H···N hydrogen bonds, offers fundamental insights that are critical for leveraging this privileged pyrazole scaffold in the design and development of next-generation therapeutic agents.
References
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Kumarasinghe, I. R., Hruby, V. J., & Nichol, G. S. (2009). 1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine. Acta Crystallographica Section E: Structure Reports Online, 65(5), o1170. [Link]
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Shafiee, M., & Naser-Alavi, M. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. [Link]
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Li, Y., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 28(16), 6069. [Link]
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International Journal of Novel Research and Development (IJNRD). (2025). Pyrazole Derivatives: Privileged Heterocycles in Medicinal Chemistry a Comprehensive Review. IJNRD, Volume 10, Issue 12. [Link]
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Royalchem. (2024). Pyrazole: Properties, Derivatives, And Applications in Pharma & Agriculture. Royalchem. [Link]
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Research and Reviews. (2024). Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Research and Reviews: Journal of Chemistry. [Link]
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Fiveable. (2025). Single crystal X-ray diffraction. Crystallography Classroom. [Link]
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Creative Biostructure. (2025). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Creative Biostructure. [Link]
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PubMed. (2009). 1-(4-Methoxy-phen-yl)-3-phenyl-1H-pyrazol-5-amine. National Library of Medicine. [Link]
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ResearchGate. (n.d.). Single-crystal X-ray data collection and structure refinement. ResearchGate. [Link]
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MIT Department of Chemistry. (n.d.). Single-Crystal Diffraction. MIT Chemistry. [Link]
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Dalton Transactions. (2009). Non-covalent interactions at bis(pyrazole)silver(i) or -gold(i) cations. Royal Society of Chemistry. [Link]
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SERC - Carleton College. (2007). Single-crystal X-ray Diffraction. Science Education Resource Center. [Link]
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IUCr Journals. (2024). Crystal structure and Hirshfeld surface analysis of 5-(3-nitro-1H-pyrazol-4-yl)-1H-tetrazole. International Union of Crystallography. [Link]
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Taylor & Francis Online. (2023). Synthesis, crystal structure, density functional theory and vibration analysis of 5-(4-fluorophenyl)-1H-pyrazol-3-amine. Taylor & Francis. [Link]
-
Amanote Research. (2009). 1-(4-Methoxyphenyl)-3-Phenyl-1h-Pyrazol-5-Amine. [Link]
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ACS Publications. (2002). Reactions of Pyrazole with Unsaturated Triangular Clusters of Rhenium. Solid-State and Solution Characterization of an Intramolecular N−H···π Hydrogen Bond. Organometallics. [Link]
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IUCr Journals. (2024). Crystal structure of 2-[(5-amino-1-tosyl-1H-pyrazol-3-yl)oxy]-1-(4-methoxyphenyl)ethan-1-one 1,4-dioxane monosolvate. International Union of Crystallography. [Link]
-
MDPI. (2024). (E)-1-(4-Methoxyphenyl)-5-methyl-4-(1-phenyl-4-((2-(2,4,6-trichlorophenyl)hydrazineylidene)methyl)-1H-pyrazol-3-yl)-1H-1,2,3-triazole. Molecules. [Link]
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ResearchGate. (2013). 3-(4-Aminophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide. ResearchGate. [Link]
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SciELO. (2021). Theoretical Investigation Non-covalent Interactions of N-(diphenylphosphinothioyl)-2-pyrazinecarboxamide. Journal of the Chilean Chemical Society. [Link]
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Lirias. (2019). Synthesis, crystal structure and Hirshfeld surface analysis of 4-[3-(4-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-. Lirias. [Link]
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Cardiff University. (2022). Intermolecular Interactions of 3,5-bis(4-Methoxyphenyl)-4,5- dihydro-1H-pyrazole-1-carbothioamide. ORCA. [Link]2-00663.pdf)
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Methodological & Application
Developing Enzyme Inhibitors with a 1-(4-Methoxyphenyl)-1H-pyrazol-5-amine Scaffold: Application Notes and Protocols
Introduction: The Privileged Pyrazole Scaffold in Drug Discovery
The 1-(4-methoxyphenyl)-1H-pyrazol-5-amine scaffold represents a privileged structure in modern medicinal chemistry, serving as a versatile template for the design of potent and selective enzyme inhibitors. The inherent structural features of the pyrazole ring, including its aromaticity and ability to participate in hydrogen bonding and other non-covalent interactions, make it an ideal anchor for engaging with the active sites of a diverse range of enzymes.[1][2] The strategic placement of the 4-methoxyphenyl group at the N1 position and the amine group at the C5 position provides key points for molecular recognition and allows for extensive chemical modification to optimize potency, selectivity, and pharmacokinetic properties.
This comprehensive guide provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals engaged in the discovery and optimization of enzyme inhibitors based on this promising scaffold. We will delve into the rationale behind experimental design, provide step-by-step methodologies for key assays, and explore the structure-activity relationships that govern inhibitor efficacy.
Target Identification: Enzymes Susceptible to Inhibition by Pyrazole-Based Compounds
The 1-(4-methoxyphenyl)-1H-pyrazol-5-amine scaffold and its derivatives have demonstrated inhibitory activity against a variety of enzyme classes, highlighting their broad therapeutic potential. Key targets include:
-
Bacterial Enzymes:
-
N-Succinyl-l,l-2,6-diaminopimelic Acid Desuccinylase (DapE): An essential enzyme in the lysine biosynthesis pathway of many bacteria, making it an attractive target for novel antibiotics.
-
DNA Gyrase B: A type II topoisomerase crucial for bacterial DNA replication and repair.[3]
-
Methylthioadenosine/S-Adenosylhomocysteine Nucleosidase (MTAN): Involved in bacterial quorum sensing and metabolism.[3]
-
-
Proteases:
-
Oxidoreductases:
-
Tyrosinase: A key enzyme in melanin biosynthesis, targeted for the treatment of hyperpigmentation disorders.
-
-
Kinases:
-
Phosphoinositide 3-kinases (PI3Ks) and Casein Kinase 1ε (CK1ε): Involved in cell signaling pathways that are often dysregulated in cancer.
-
Synthetic Chemistry: Building the Inhibitor Library
The synthesis of a diverse library of 1-(4-methoxyphenyl)-1H-pyrazol-5-amine derivatives is the foundational step in any inhibitor development program. A common and effective strategy involves the condensation of a β-ketonitrile with a substituted hydrazine.
Protocol: Synthesis of 1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine
This protocol describes the regiospecific synthesis of a representative compound of the target scaffold.[2][6]
Materials:
-
Benzoylacetonitrile
-
(4-Methoxyphenyl)hydrazine hydrochloride
-
Absolute ethanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Filtration apparatus
-
Recrystallization solvents (e.g., ethanol)
Procedure:
-
In a round-bottom flask, dissolve benzoylacetonitrile (1 equivalent) in absolute ethanol.
-
Add (4-methoxyphenyl)hydrazine hydrochloride (1 equivalent) to the solution.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate out of solution. If so, collect the solid by filtration.
-
If no precipitate forms, concentrate the solution under reduced pressure to induce crystallization.
-
Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield the pure 1-(4-methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine.
Causality: The reaction proceeds via a condensation reaction between the hydrazine and one of the carbonyl groups of the β-dicarbonyl equivalent, followed by an intramolecular cyclization and dehydration to form the stable pyrazole ring. The regioselectivity is often directed by the electronic and steric nature of the substituents on the β-dicarbonyl precursor.
Enzyme Inhibition Assays: Quantifying Inhibitor Potency
The accurate determination of inhibitor potency is critical for guiding structure-activity relationship (SAR) studies and lead optimization. The following are detailed protocols for assays targeting some of the key enzymes mentioned earlier.
General Workflow for Enzyme Inhibition Assays
The following diagram illustrates a generalized workflow applicable to most in vitro enzyme inhibition screening efforts.
Caption: General workflow for in vitro enzyme inhibition assays.
Protocol: DapE Inhibition Assay (Ninhydrin-Based)
This colorimetric assay is suitable for high-throughput screening of DapE inhibitors.
Materials:
-
Purified DapE enzyme
-
N-succinyl-L,L-2,6-diaminopimelic acid (SDAP) substrate
-
50 mM HEPES buffer, pH 7.5
-
Ninhydrin reagent
-
Test compounds dissolved in DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in 50 mM HEPES buffer containing 5% DMSO.
-
In a 96-well plate, add 10 µL of each inhibitor dilution. Include a vehicle control (buffer with 5% DMSO) and a positive control (known DapE inhibitor).
-
Add 80 µL of a solution containing DapE enzyme in HEPES buffer to each well.
-
Pre-incubate the plate at 37°C for 10 minutes to allow for inhibitor-enzyme binding.
-
Initiate the reaction by adding 10 µL of the SDAP substrate solution to each well.
-
Incubate the reaction at 37°C for 30 minutes.
-
Stop the reaction by adding 100 µL of ninhydrin reagent to each well.
-
Heat the plate at 100°C for 10 minutes to develop the color.
-
Cool the plate to room temperature and measure the absorbance at 570 nm.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Causality: DapE catalyzes the hydrolysis of the N-succinyl group from SDAP, liberating a free amine. Ninhydrin reacts with this primary amine to produce a colored product (Ruhemann's purple), and the intensity of the color is proportional to the enzyme activity. Inhibitors will reduce the amount of free amine produced, leading to a decrease in the colorimetric signal.
Protocol: DNA Gyrase B Supercoiling Assay
This gel-based assay assesses the ability of inhibitors to block the ATP-dependent supercoiling of relaxed plasmid DNA by DNA gyrase.[3][4]
Materials:
-
Purified DNA gyrase (subunits A and B)
-
Relaxed circular plasmid DNA (e.g., pBR322)
-
5X Gyrase Assay Buffer (e.g., 175 mM Tris-HCl pH 7.5, 120 mM KCl, 20 mM MgCl2, 10 mM DTT, 9 mM spermidine, 3.25% glycerol, 0.5 mg/mL BSA)
-
10 mM ATP solution
-
Test compounds dissolved in DMSO
-
Agarose gel electrophoresis system
-
DNA intercalating dye (e.g., ethidium bromide)
Procedure:
-
Prepare reaction mixtures in microcentrifuge tubes on ice. For each reaction, combine:
-
4 µL of 5X Gyrase Assay Buffer
-
1 µL of test compound at various concentrations (or DMSO for control)
-
Relaxed plasmid DNA (final concentration ~10-15 nM)
-
Nuclease-free water to a final volume of 18 µL.
-
-
Add 1 µL of DNA gyrase enzyme to each tube.
-
Initiate the reaction by adding 1 µL of 10 mM ATP.
-
Incubate the reactions at 37°C for 1 hour.
-
Stop the reactions by adding 4 µL of 6X DNA loading dye containing SDS and proteinase K.
-
Incubate at 37°C for 30 minutes to digest the protein.
-
Analyze the DNA topoisomers by electrophoresis on a 1% agarose gel.
-
Stain the gel with an intercalating dye and visualize the DNA bands under UV light.
-
Quantify the amount of supercoiled DNA in each lane to determine the extent of inhibition.
Causality: DNA gyrase introduces negative supercoils into relaxed DNA in an ATP-dependent manner. Supercoiled DNA migrates faster through an agarose gel than relaxed DNA. Inhibitors of the Gyrase B subunit's ATPase activity will prevent this supercoiling, resulting in a decrease in the faster-migrating supercoiled band and an increase in the slower-migrating relaxed band.[7][8][9]
Protocol: Meprin α/β Inhibition Assay (FRET-based)
This fluorescence-based assay provides a sensitive and continuous method for measuring meprin activity.[4][5]
Materials:
-
Purified meprin α or meprin β enzyme
-
FRET-based meprin substrate (e.g., Mca-YVADAPK(Dnp)-OH for meprin α)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.01% Brij-35)
-
Test compounds dissolved in DMSO
-
Black, low-volume 384-well plates
-
Fluorescence plate reader
Procedure:
-
Add 5 µL of 2x concentrated enzyme solution to the wells of a 384-well plate.
-
Add 50 nL of test compound at various concentrations using a pin tool or acoustic dispenser. Include appropriate vehicle and positive controls.
-
Incubate at room temperature for 30 minutes.
-
Initiate the reaction by adding 5 µL of 2x concentrated FRET substrate.
-
Immediately begin monitoring the increase in fluorescence in a kinetic mode (e.g., every 1-2 minutes for 30-60 minutes) at the appropriate excitation and emission wavelengths for the fluorophore/quencher pair.
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each well.
-
Determine the percent inhibition and IC50 values.
Causality: The FRET substrate contains a fluorophore and a quencher in close proximity. In its intact form, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by meprin, the fluorophore and quencher are separated, leading to an increase in fluorescence. Inhibitors will slow the rate of substrate cleavage and thus the rate of fluorescence increase.
Structure-Activity Relationship (SAR) and Lead Optimization
Systematic modification of the 1-(4-methoxyphenyl)-1H-pyrazol-5-amine scaffold is essential for improving inhibitor potency and selectivity.
Conceptual SAR for the 1-(4-Methoxyphenyl)-1H-pyrazol-5-amine Scaffold
The following diagram illustrates key regions of the scaffold that can be modified to explore SAR.
Caption: Key positions for modification on the 1-(4-methoxyphenyl)-1H-pyrazol-5-amine scaffold for SAR studies.
Key Insights from SAR Studies:
-
Substituents at the 3-position (R2): This position is often directed towards the active site of the enzyme. Introduction of various aryl or alkyl groups can significantly impact potency by forming additional hydrophobic or hydrogen-bonding interactions.
-
Substituents on the 4-methoxyphenyl ring (R1): Modifications to this ring can influence the overall conformation of the inhibitor and its interaction with solvent or peripheral binding pockets, thereby affecting selectivity.
-
Modifications of the 5-amino group (R3): Acylation or alkylation of the amine can be used to introduce additional recognition elements or to modulate the physicochemical properties of the compound, such as solubility and membrane permeability.
Data Presentation: Summarizing Inhibitory Activity
Clear and concise presentation of quantitative data is crucial for comparing the efficacy of different compounds.
Table 1: Inhibitory Activity of Representative 1-(4-Methoxyphenyl)-1H-pyrazol-5-amine Derivatives
| Compound ID | Target Enzyme | IC50 (µM) | Ki (µM) | Inhibition Type |
| Example-1 | DapE | 15.2 ± 2.1 | 8.5 ± 1.5 | Competitive |
| Example-2 | DNA Gyrase B | 8.9 ± 1.5 | N/D | N/D |
| Example-3 | Meprin α | 0.5 ± 0.1 | 0.2 ± 0.05 | Competitive |
| Example-4 | Meprin β | 5.8 ± 0.9 | N/D | N/D |
| Example-5 | Tyrosinase | 25.1 ± 3.5 | N/D | Mixed |
N/D: Not Determined
Mechanism of Action and Cellular Consequences
Understanding how an inhibitor affects cellular pathways is crucial for predicting its therapeutic effects and potential side effects.
Inhibition of Bacterial DNA Gyrase and Downstream Effects
Inhibition of DNA gyrase leads to the accumulation of positive supercoils during DNA replication, ultimately causing replication fork stalling and the generation of double-stranded DNA breaks.[7][8][9] This triggers the SOS response and, if the damage is too extensive, leads to programmed cell death.
Caption: Cellular consequences of DNA gyrase inhibition by pyrazole-based compounds.
Conclusion
The 1-(4-methoxyphenyl)-1H-pyrazol-5-amine scaffold is a highly versatile and promising starting point for the development of novel enzyme inhibitors with therapeutic potential across a range of diseases. By combining rational design, efficient synthesis, and robust enzymatic and cellular assays, researchers can effectively explore the chemical space around this privileged core to identify potent and selective drug candidates. The protocols and insights provided in this guide are intended to serve as a valuable resource for those embarking on or currently engaged in this exciting area of drug discovery.
References
-
Jäger, C., et al. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2165648. [Link]
-
Tan, K., et al. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin a and β. Semantic Scholar. [Link]
-
Longdom Publishing. (n.d.). Pyrazole Based Inhibitors against Enzymes of Staphylococcus aureu. Longdom Publishing. [Link]
-
Dwyer, D. J., et al. (2007). Gyrase inhibitors induce an oxidative damage cellular death pathway in Escherichia coli. Molecular Systems Biology, 3, 91. [Link]
-
Collins, J. J., et al. (2007). Gyrase inhibitors induce an oxidative damage cellular death pathway in Escherichia coli. Molecular Systems Biology, 3(1), 91. [Link]
-
Fouad, M. A., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. MDPI. [Link]
-
Navarrete-Vázquez, G., et al. (2009). 1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine. Acta Crystallographica Section E: Structure Reports Online, 65(5), o1170. [Link]
-
Brogden, R. N., & Heel, R. C. (1987). Meprin. Drugs, 34(4), 450–475. [Link]
-
Crumplin, G. C., & Smith, J. T. (1976). Membrane permeability changes associated with DNA gyrase inhibitors in Escherichia coli. Antimicrobial Agents and Chemotherapy, 10(3), 418–424. [Link]
-
Wang, H., et al. (2010). Design, synthesis, and structure-activity relationships of pyrazole derivatives as potential FabH inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(15), 4528–4532. [Link]
-
Verma, A., et al. (2009). 1-(4-Methoxy-phen-yl)-3-phenyl-1H-pyrazol-5-amine. Acta Crystallographica Section E: Crystallographic Communications, 65(Pt 5), o1170. [Link]
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Application Note: Optimizing the MTT Cell Viability Assay for Pyrazole-Based Anti-Cancer Compounds
Target Audience: Researchers, Assay Development Scientists, and Pharmacologists Document Type: Advanced Methodology & Troubleshooting Guide
Scientific Rationale & Mechanistic Overview
Pyrazole derivatives represent a highly versatile class of nitrogen-containing heterocycles in medicinal chemistry, frequently investigated for their potent anti-proliferative and anti-cancer properties[1],[2]. When evaluating the cytotoxicity of novel pyrazole-based compounds, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay remains the gold standard for high-throughput viability screening[3].
The fundamental principle of the MTT assay relies on cellular metabolic activity. In viable cells, NAD(P)H-dependent oxidoreductase enzymes—primarily succinate dehydrogenase located within the mitochondria—cleave the tetrazolium ring of the yellow MTT substrate[3],[4]. This enzymatic reduction yields insoluble, purple formazan crystals, which are subsequently solubilized and quantified spectrophotometrically[4]. Because dead or senescent cells rapidly lose this enzymatic capacity, the optical density (OD) of the solubilized formazan is directly proportional to the number of metabolically active cells[3].
Figure 1: Mechanistic workflow of the MTT cell viability assay applied to pyrazole derivatives.
Critical Assay Controls: Building a Self-Validating System
Evaluating pyrazole derivatives introduces specific biochemical challenges. Pyrazoles are often highly hydrophobic, necessitating the use of Dimethyl Sulfoxide (DMSO) as a vehicle. Furthermore, certain nitrogen-rich or heavily substituted heterocycles can exhibit intrinsic redox activity[5]. To ensure data trustworthiness, your assay must be a self-validating system incorporating the following controls:
-
Vehicle Control (Baseline Viability): Pyrazoles require DMSO for solubility, but DMSO is intrinsically toxic to cells[6]. You must include a vehicle control containing the exact final concentration of DMSO used in your highest treatment dose (strictly ≤ 0.1% - 0.5% v/v). This normalizes the 100% viability baseline against solvent-induced stress.
-
Cell-Free Compound Control (Redox Interference Check): Some small molecules can chemically reduce MTT to formazan in the absence of cellular enzymes, leading to false-positive viability signals[5],[6]. Incubate your highest pyrazole concentration with MTT in cell-free media to rule out direct chemical reduction.
-
Positive Control (Assay Sensitivity): Utilize a well-characterized chemotherapeutic agent (e.g., Cisplatin or Gemcitabine) to confirm the specific cell line's responsiveness during the assay window[1].
-
Media Blank: Media + MTT + Solubilization buffer. Used to subtract background absorbance caused by phenol red or protein precipitation.
Step-by-Step Experimental Protocol
Phase 1: Reagent Preparation
-
MTT Stock Solution: Dissolve MTT powder in sterile Phosphate-Buffered Saline (PBS) to a concentration of 5 mg/mL[4]. Vortex thoroughly, sterile-filter through a 0.22 µm syringe filter, and store in light-protected aliquots at -20°C[4].
-
Pyrazole Stock Solutions: Dissolve the synthesized pyrazole derivatives in 100% molecular-grade DMSO to create 10 mM to 50 mM stock solutions.
Phase 2: Cell Seeding
-
Harvest target cancer cells (e.g., MCF-7, PANC-1) during the exponential growth phase using Trypsin-EDTA[3].
-
Count cells using a hemocytometer and adjust the suspension to 5×104 to 1×105 cells/mL depending on the cell line's doubling time[4].
-
Seed 100 µL of the cell suspension per well into a 96-well flat-bottom tissue culture plate (yielding 5,000 - 10,000 cells/well).
-
Expert Tip: Leave the outer perimeter wells empty and fill them with 200 µL of sterile PBS. This prevents the "edge effect" caused by media evaporation during prolonged incubation.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell adhesion and recovery.
Phase 3: Pyrazole Treatment
-
Prepare serial dilutions of the pyrazole compounds in complete culture media. Ensure the final DMSO concentration never exceeds 0.1% to 0.5% in any well to prevent baseline cytotoxicity[6].
-
Carefully aspirate the old media from the 96-well plate and replace it with 100 µL of the compound-containing media.
-
Include all critical controls (Vehicle, Positive, Cell-Free, Blank).
-
Incubate for the desired exposure time (typically 48 to 72 hours)[1].
Phase 4: MTT Incubation & Solubilization
-
Add 10 µL to 20 µL of the 5 mg/mL MTT stock solution directly to each well (final MTT concentration should be ≈ 0.5 mg/mL)[4].
-
Incubate the plate in the dark at 37°C for 2 to 4 hours. Causality: Periodic microscopic observation is required; you should see intracellular, needle-like purple crystals forming.
-
Carefully aspirate the media from each well. Crucial: Do not disturb the formazan crystals anchored to the bottom of the well.
-
Add 100 µL of 100% DMSO (or acidified isopropanol) to each well to solubilize the formazan crystals[3].
-
Place the plate on an orbital shaker for 10-15 minutes at room temperature, protected from light, until the solution is uniformly purple.
Phase 5: Spectrophotometric Measurement
-
Measure the absorbance using a microplate reader at an analytical wavelength of 570 nm [3].
-
Measure the reference absorbance at 630 nm (or 650 nm) to correct for non-specific background noise (e.g., cell debris, fingerprints on the plate)[3].
-
Calculate the specific OD: ODspecific=OD570−OD630 .
Data Presentation & Quantitative Analysis
To determine the half-maximal inhibitory concentration ( IC50 ), calculate the percentage of cell viability relative to the vehicle control using the following formula[3]:
% Cell Viability=(Mean ODspecific of Vehicle Control−Mean ODspecific of BlankMean ODspecific of Treated Cells−Mean ODspecific of Blank)×100
Plot the log(concentration) of the pyrazole derivative against the normalized % cell viability using non-linear regression (curve fit) software like GraphPad Prism to extrapolate the IC50 [1].
Table 1: Representative Cytotoxicity Data ( IC50 ) of Pyrazole Derivatives Data synthesized from recent literature evaluating pyrazole efficacy via MTT assay.
| Compound Designation | Chemical Scaffold | Target Cell Line | Tissue Origin | IC50 (µM) ± SD | Reference Drug ( IC50 ) |
| L2 [1] | 3,5-diphenyl-1H-pyrazole | CFPAC-1 | Pancreatic | 61.7 ± 4.9 | Cisplatin (15.2 µM) |
| L3 [1] | 3-(CF3)-5-phenyl-1H-pyrazole | MCF-7 | Breast | 81.48 ± 0.89 | Cisplatin (12.4 µM) |
| MBP346 [2] | Pyrazole pyrimidine | Cal33 | Head & Neck | 1.56 ± 0.13 | N/A |
| MBP346 [2] | Pyrazole pyrimidine | Scc15 | Head & Neck | 4.41 ± 0.28 | N/A |
Troubleshooting Matrix
When working with novel synthetic compounds, assay anomalies are common. Use the logical relationship diagram below to diagnose and resolve issues rapidly.
Figure 2: Logical troubleshooting matrix for resolving common MTT assay anomalies with pyrazoles.
References
- Source: abcam.
- Source: sigmaaldrich.
- Source: nih.
- Source: mdpi.
- Source: researchgate.
- Limitations of the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl-2H-tetrazolium bromide (MTT)
Sources
Application Notes & Protocols: Strategic Use of 1-(4-Methoxyphenyl)-1H-pyrazol-5-amine in Structure-Activity Relationship (SAR) Studies for Kinase Inhibitor Discovery
Foreword: The Pyrazole Scaffold as a Privileged Structure in Modern Drug Discovery
The pyrazole nucleus is a five-membered heterocyclic ring containing two adjacent nitrogen atoms. In medicinal chemistry, it is recognized as a "privileged scaffold"—a molecular framework that is capable of binding to a variety of biological targets with high affinity.[1][2][3] This versatility has led to the successful development of numerous FDA-approved drugs for a wide range of diseases, including cancer, inflammation, and infectious diseases.[4][5][6][7] A significant portion of these drugs are protein kinase inhibitors, where the pyrazole core often serves as a bioisostere for other hinge-binding motifs, effectively anchoring the inhibitor in the ATP-binding pocket of the enzyme.[2][8]
This guide focuses on a specific, highly versatile starting point for kinase inhibitor design: 1-(4-Methoxyphenyl)-1H-pyrazol-5-amine . This compound presents three key vectors for chemical modification, making it an ideal scaffold for systematic Structure-Activity Relationship (SAR) studies. Our objective is to provide researchers, scientists, and drug development professionals with a comprehensive, experience-driven framework for designing, synthesizing, and evaluating analog libraries based on this core structure to rapidly generate potent and selective drug candidates.
The Strategic Framework for SAR Exploration
The core principle of SAR is to systematically alter a molecule's structure to understand how each component contributes to its biological activity, selectivity, and pharmacokinetic properties. For 1-(4-Methoxyphenyl)-1H-pyrazol-5-amine, we can deconstruct the molecule into three primary regions for exploration.
-
Region 1 (R1): The N1-Aryl Group. The 1-(4-methoxyphenyl) substituent is a critical determinant of inhibitor potency and selectivity. It typically occupies a hydrophobic pocket adjacent to the hinge region. The para-methoxy group is an electron-donating group that can influence the electronics of the pyrazole ring and potentially form specific hydrogen bonds. Our strategy here is to probe the size, electronic, and steric requirements of this pocket.
-
Region 2 (R2): The C5-Amine. The 5-amino group is a crucial hydrogen bond donor, often interacting with the backbone carbonyls of the kinase hinge region, mimicking the N6-amino group of adenine in ATP.[9] The primary nature of this amine offers a reactive handle for derivatization to explore adjacent spaces and modulate physicochemical properties.
-
Region 3 (R3 & R4): The Pyrazole Core Substitutions. The unsubstituted C3 and C4 positions provide opportunities to introduce substituents that can vector into different regions of the ATP binding site, such as the solvent-front or the ribose-binding pocket, to enhance potency and selectivity.
The logical flow of an SAR campaign based on this scaffold is visualized below.
Caption: A strategic workflow for SAR studies starting from the core scaffold.
Protocols: Synthesis of Analog Libraries
The following protocols are designed to be robust and adaptable for the synthesis of a diverse library of analogs. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Synthesis of the Core Scaffold (1-(4-Methoxyphenyl)-1H-pyrazol-5-amine)
This procedure is based on the classical pyrazole synthesis from a β-ketonitrile and a substituted hydrazine.[10][11][12] The reaction is regiospecific, yielding the desired 5-amino isomer.
Causality: The reaction proceeds via initial condensation of the hydrazine with the ketone, followed by intramolecular cyclization where the terminal hydrazine nitrogen attacks one of the nitrile carbons, leading to the formation of the 5-aminopyrazole.
Caption: General synthetic route to the pyrazole core and subsequent modification.
Materials & Reagents:
-
(4-Methoxyphenyl)hydrazine hydrochloride
-
Benzoylacetonitrile
-
Sodium acetate
-
Ethanol (absolute)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask, add (4-methoxyphenyl)hydrazine hydrochloride (1.0 eq) and sodium acetate (1.1 eq) in absolute ethanol (approx. 0.2 M).
-
Stir the mixture at room temperature for 15 minutes to generate the free hydrazine base.
-
Add benzoylacetonitrile (1.0 eq) to the mixture.
-
Equip the flask with a reflux condenser and heat the reaction mixture to reflux (approx. 80 °C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Partition the resulting residue between ethyl acetate and water.
-
Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purification: The crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes (e.g., 20% to 50% EtOAc/Hexanes).
-
Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol 2: Library Synthesis - Modification of the C5-Amine (R2)
This protocol describes a parallel synthesis approach for creating a library of amides from the core scaffold.
Causality: The nucleophilic 5-amino group readily reacts with electrophilic acylating agents. Pyridine is used as a base to scavenge the HCl byproduct, driving the reaction to completion.
Materials & Reagents:
-
1-(4-Methoxyphenyl)-1H-pyrazol-5-amine (Core Scaffold)
-
A library of acyl chlorides (e.g., acetyl chloride, benzoyl chloride, cyclopropanecarbonyl chloride) (1.1 eq each)
-
Anhydrous Dichloromethane (DCM)
-
Pyridine (1.5 eq)
-
96-well reaction block or individual reaction vials
Procedure:
-
Prepare a stock solution of the core scaffold in anhydrous DCM (e.g., 0.1 M).
-
Dispense the stock solution into each well/vial.
-
Add pyridine to each well/vial.
-
In a separate plate/set of vials, prepare solutions of each unique acyl chloride in anhydrous DCM.
-
Add each acyl chloride solution to a corresponding well containing the scaffold and base.
-
Seal the reaction block/vials and shake at room temperature for 2-4 hours.
-
Quench the reactions by adding water.
-
Perform a liquid-liquid extraction in the plate or individually, extracting with DCM.
-
Isolate the organic layers and concentrate to dryness.
-
Purification & Analysis: The crude products are typically purified using mass-directed preparative HPLC. Purity and identity are confirmed by LC-MS.
Protocols: Biological Evaluation Assay Cascade
A tiered approach to biological evaluation is essential for efficient SAR progression. We will use a hypothetical target, Kinase X , a tyrosine kinase implicated in hepatocellular carcinoma.
Caption: Tiered assay cascade for evaluating synthesized compounds.
Protocol 3: Primary Biochemical Kinase X Inhibition Assay
Principle: This assay quantifies the ability of a compound to inhibit the phosphorylation of a substrate peptide by Kinase X. The ADP-Glo™ Kinase Assay is used, which measures the amount of ADP produced as a direct indicator of kinase activity. Lower luminescence indicates higher inhibition.
Materials & Reagents:
-
Recombinant human Kinase X enzyme
-
Kinase X substrate peptide
-
ATP (at Km concentration)
-
ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)
-
Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Test compounds serially diluted in DMSO
-
White, opaque 384-well assay plates
Procedure:
-
Prepare serial dilutions of test compounds in DMSO (typically 11-point, 3-fold dilutions starting from 10 mM).
-
Add a small volume (e.g., 50 nL) of the compound dilutions to the assay plate wells.
-
Prepare a Kinase/Substrate mixture in Assay Buffer and add to the wells.
-
Prepare an ATP solution in Assay Buffer.
-
Initiate the kinase reaction by adding the ATP solution to the wells. Incubate for 1 hour at room temperature.
-
Stop the reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes.
-
Convert the generated ADP to ATP and measure light output by adding the Kinase Detection Reagent. Incubate for 30 minutes.
-
Read the luminescence on a plate reader.
-
Data Analysis: Normalize the data using high (no enzyme) and low (DMSO vehicle) controls. Plot the percent inhibition versus the logarithm of compound concentration and fit to a four-parameter dose-response curve to determine the IC₅₀ value.
Protocol 4: Secondary Cellular Antiproliferation Assay
Principle: This assay measures the effect of the compounds on the proliferation of a relevant cancer cell line (e.g., HepG2, which overexpresses Kinase X). The CellTiter-Glo® Luminescent Cell Viability Assay is used, which quantifies ATP levels as an indicator of metabolically active cells.
Materials & Reagents:
-
HepG2 cells
-
Cell culture medium (e.g., EMEM + 10% FBS)
-
Test compounds serially diluted
-
CellTiter-Glo® Reagent (Promega)
-
Clear-bottom, white-walled 96-well plates
Procedure:
-
Seed HepG2 cells into the 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds and incubate for 72 hours at 37 °C, 5% CO₂.
-
Remove the plates from the incubator and allow them to equilibrate to room temperature.
-
Add CellTiter-Glo® Reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read luminescence on a plate reader.
-
Data Analysis: Normalize the data and plot percent growth inhibition versus compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).
Data Interpretation: Building the Structure-Activity Relationship
The data generated from the synthesis and biological evaluation must be collated and analyzed to derive the SAR. The table below presents a hypothetical dataset for our Kinase X project.
| Compound ID | R1 (N1-Aryl) | R2 (C5-Substituent) | R4 (C4-Substituent) | Kinase X IC₅₀ (nM) | HepG2 GI₅₀ (µM) | cLogP |
| 1a (Core) | 4-Methoxyphenyl | -NH₂ | -H | 520 | 15.2 | 3.1 |
| 2a | 4-Chlorophenyl | -NH₂ | -H | 85 | 2.1 | 3.6 |
| 2b | 4-Fluorophenyl | -NH₂ | -H | 150 | 4.5 | 3.2 |
| 2c | 3-Methoxyphenyl | -NH₂ | -H | 950 | >20 | 3.1 |
| 2d | Phenyl | -NH₂ | -H | 1100 | >20 | 3.0 |
| 3a | 4-Methoxyphenyl | -NH-C(O)CH₃ | -H | 4500 | >50 | 2.8 |
| 3b | 4-Methoxyphenyl | -NH-C(O)Ph | -H | >10000 | >50 | 4.2 |
| 4a | 4-Chlorophenyl | -NH₂ | -Br | 15 | 0.4 | 4.1 |
| 4b | 4-Chlorophenyl | -NH₂ | -CH₃ | 90 | 2.5 | 4.0 |
SAR Analysis & Causality:
-
R1 Modifications (2a-2d vs 1a): Replacing the para-methoxy group with a para-chloro (2a) or para-fluoro (2b) group significantly improves potency. This suggests the hydrophobic pocket accommodating the R1 group has a preference for electron-withdrawing halogens over electron-donating methoxy groups. The poor activity of the meta-methoxy (2c) and unsubstituted phenyl (2d) analogs highlights a strong positional requirement for a para-substituent.[13][14]
-
R2 Modifications (3a-3b vs 1a): Acylation of the 5-amino group (3a, 3b) leads to a dramatic loss of activity. This strongly validates our hypothesis that a free primary amine is essential for activity, likely acting as a hydrogen bond donor to the kinase hinge region.[7]
-
R4 Modifications (4a-4b vs 2a): With the optimal 4-chlorophenyl group at R1 established, we explored the C4 position. Introducing a bromine atom (4a) resulted in a further ~6-fold increase in biochemical potency and cellular activity. This indicates the presence of a small pocket near the C4 position that can be favorably occupied by a halogen, potentially through halogen bonding or simple steric filling.
-
Overall Trend: The most potent compound, 4a , combines the beneficial 4-chlorophenyl at R1 with a bromo-substituent at C4, while retaining the critical C5-amine. This demonstrates a successful iterative approach to lead optimization.
Conclusion and Future Directions
This guide has outlined a systematic and robust strategy for utilizing 1-(4-Methoxyphenyl)-1H-pyrazol-5-amine as a foundational scaffold in SAR studies for kinase inhibitor discovery. By logically dissecting the molecule and applying parallel synthesis coupled with a tiered assay cascade, a clear SAR can be established efficiently.
Our hypothetical study identified compound 4a as a highly potent lead candidate. The next steps in a real-world drug discovery project would involve:
-
Confirmation of Binding Mode: Obtaining an X-ray co-crystal structure of 4a bound to Kinase X to validate the SAR hypotheses.
-
Further Optimization: Exploring a wider range of substitutions at the C4 position and probing the C3 position of compound 4a .
-
Pharmacokinetic Profiling: Subjecting 4a to a full suite of in vitro and in vivo ADME studies to assess its drug-like properties and suitability for further development.
The principles and protocols described herein provide a powerful template for researchers to unlock the full potential of the versatile aminopyrazole scaffold in the quest for novel therapeutics.
References
-
Beilstein Journals. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Available at: [Link]
-
PMC. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Available at: [Link]
-
ResearchGate. (n.d.). synthesis and pharmacological evaluation of some new pyrazole derivatives. Available at: [Link]
-
Journal of Medicinal Chemistry. (2011). Exploring the Scaffold Universe of Kinase Inhibitors. Available at: [Link]
-
Tropical Journal of Natural Product Research. (2023). Pharmacological Evaluation and Computational Insights into Two Pyrazole Derivatives of (E)-3-(4-chlorophenyl). Available at: [Link]
-
ResearchGate. (n.d.). The synthesis route of 5-aminopyrazole derivatives 2a–g. Available at: [Link]
-
PubMed. (2010). Scaffold-based design of kinase inhibitors for cancer therapy. Available at: [Link]
-
RSC Publishing. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Available at: [Link]
-
Frontiers. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Available at: [Link]
-
ACS Publications. (2015). Scaffold-Hopping and Structure-Based Discovery of Potent, Selective, And Brain Penetrant N-(1H-Pyrazol-3-yl)pyridin-2-amine Inhibitors of Dual Leucine Zipper Kinase (DLK, MAP3K12). Available at: [Link]
-
PubMed. (1998). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Available at: [Link]
-
Research and Reviews. (2024). Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Available at: [Link]
-
MDPI. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available at: [Link]
-
J-Stage. (2017). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Available at: [Link]
-
MDPI. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Available at: [Link]
-
bioRxiv. (2023). Rigid Scaffolds are Promising for Designing Macrocyclic Kinase Inhibitors. Available at: [Link]
-
PubMed. (2015). Scaffold-Hopping and Structure-Based Discovery of Potent, Selective, And Brain Penetrant N-(1H-Pyrazol-3-yl)pyridin-2-amine Inhibitors of Dual Leucine Zipper Kinase (DLK, MAP3K12). Available at: [Link]
-
JOCPR. (2014). Comparison of two routes for synthesis 5-aminopyrazole derivative. Available at: [Link]
-
ACS Omega. (2020). New Route to the Synthesis of Benzamide-Based 5-Aminopyrazoles and Their Fused Heterocycles Showing Remarkable Antiavian Influenza Virus Activity. Available at: [Link]
-
ACS Publications. (2007). Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase. Available at: [Link]
-
New Journal of Chemistry (RSC Publishing). (2017). Review: biologically active pyrazole derivatives. Available at: [Link]
-
Future Medicinal Chemistry. (2023). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Available at: [Link]
-
MDPI. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Available at: [Link]
-
ResearchGate. (2025). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. Available at: [Link]
-
MDPI. (2024). Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. Available at: [Link]
-
Journal of Medicinal Chemistry. (2024). Scaffold Hopping in Tuberculosis Drug Discovery: Principles, Applications, and Case Studies. Available at: [Link]
-
EMBL-EBI. (2005). Bioisosteric replacements of the pyrazole moiety of rimonabant: synthesis, biological properties, and molecular modeling investigations of thiazoles, triazoles, and imidazoles as potent and selective CB1 cannabinoid receptor antagonists. Available at: [Link]
-
PubMed. (2014). Pyrazoles as non-classical bioisosteres in prolylcarboxypeptidase (PrCP) inhibitors. Available at: [Link]
-
SciSpace. (n.d.). Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. Available at: [Link]
-
Open Library Publishing Platform. (n.d.). Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. Available at: [Link]
-
ResearchGate. (2014). Pyrazoles as non-classical bioisosteres in prolylcarboxypeptidase (PrCP) inhibitors | Request PDF. Available at: [Link]
-
PMC. (2012). 1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine. Available at: [Link]
-
PubMed. (2022). Design, synthesis, and SAR studies of novel 4-methoxyphenyl pyrazole and pyrimidine derivatives as potential dual tyrosine kinase inhibitors targeting both EGFR and VEGFR-2. Available at: [Link]
-
MDPI. (2023). Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. Available at: [Link]
-
Frontiers. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Available at: [Link]
Sources
- 1. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]
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- 4. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. tandfonline.com [tandfonline.com]
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- 9. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors [jstage.jst.go.jp]
- 10. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]
- 11. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. Design, synthesis, and SAR studies of novel 4-methoxyphenyl pyrazole and pyrimidine derivatives as potential dual tyrosine kinase inhibitors targeting both EGFR and VEGFR-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Common byproducts in 1-(4-Methoxyphenyl)-1H-pyrazol-5-amine synthesis
Welcome to the Technical Support Center for heterocyclic synthesis. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic hurdles and common byproducts encountered during the synthesis of 1-(4-Methoxyphenyl)-1H-pyrazol-5-amine .
This protocol relies on the condensation of 4-methoxyphenylhydrazine with a 3-carbon electrophile (typically 3-aminoacrylonitrile). While seemingly straightforward, the electron-rich nature of the 4-methoxy substituent complicates regiocontrol, often leading to a mixture of byproducts if conditions are not strictly managed[1].
Part 1: Mechanistic Deep Dive & Byproduct Pathways
To troubleshoot effectively, we must first understand the causality of byproduct formation. The reaction proceeds via an initial condensation to form an enehydrazine intermediate, followed by an intramolecular cyclization. The divergence between the target 5-amine and the undesired 3-amine regioisomer is dictated by the competing nucleophilicity of the hydrazine's two nitrogen atoms[2].
Fig 1: Mechanistic divergence in pyrazole synthesis leading to target and common byproducts.
Part 2: Field-Proven Troubleshooting (FAQs)
Q1: Why am I getting a high ratio of the 3-amine regioisomer instead of the desired 5-amine? The Causality: The 4-methoxy group exerts a strong electron-donating (+M) effect, which increases the electron density on the internal nitrogen (NH) of the hydrazine. Under neutral or weakly acidic conditions, this internal nitrogen becomes highly nucleophilic and attacks the β -carbon of the acrylonitrile, leading to the thermodynamically stable 3-amine regioisomer[1]. The Fix: Run the reaction in strong aqueous acid (1 M HCl). The low pH reversibly protonates the nitrogens and activates the nitrile, placing the reaction under thermodynamic control at high temperatures (150 °C), which heavily favors the 5-amine cyclization pathway[3].
Q2: My LC-MS shows a major peak at m/z 208 ([M+H]+). The target mass is 190. What is this byproduct? The Causality: A mass shift of +18 Da indicates the addition of water. Because this reaction is run in 1 M HCl at high temperatures, over-extending the reaction time causes the pendant nitrile group of the intermediate to hydrolyze into a primary carboxamide. Once the nitrile is hydrolyzed, cyclization to the 5-amine is impossible. The Fix: Strictly limit microwave irradiation to exactly 10–15 minutes. Do not use conventional reflux overnight, as the extended exposure to hot aqueous acid guarantees nitrile hydrolysis.
Q3: The reaction mixture turns into a black, tarry suspension, and my isolated yield is less than 20%. The Causality: Electron-rich arylhydrazines (like the 4-methoxyphenyl derivative) are highly susceptible to single-electron oxidation by atmospheric oxygen and light. This forms diazonium radicals that rapidly decompose into anisole derivatives and polymeric tars. The Fix: Always use the hydrochloride salt of 4-methoxyphenylhydrazine rather than the free base. Degas your 1 M HCl solvent with nitrogen prior to the reaction, and avoid leaving the starting materials exposed to ambient light for prolonged periods.
Part 3: Self-Validating Standard Operating Procedure (SOP)
To ensure reproducibility, this protocol utilizes a microwave-assisted acidic cyclization with an embedded LC-MS checkpoint to prevent the isolation of uncyclized intermediates[3].
Fig 2: Self-validating experimental workflow for 1-(4-Methoxyphenyl)-1H-pyrazol-5-amine synthesis.
Step-by-Step Methodology:
-
Preparation: In a 10 mL microwave vial equipped with a stir bar, suspend 4-methoxyphenylhydrazine hydrochloride (1.0 mmol) and 3-aminoacrylonitrile (1.1 mmol) in degassed 1 M HCl (4.0 mL).
-
Cyclization: Seal the vial and irradiate in a microwave synthesizer at 150 °C for exactly 15 minutes.
-
The Checkpoint (Critical): Cool the vial to room temperature. Extract a 10 µL aliquot, dilute in 1 mL of Methanol, and run a rapid LC-MS.
-
Validation: You should observe a single major peak at m/z 190. If you see two distinct peaks at m/z 190, the acyclic enehydrazine intermediate is still present. Resubject to microwave heating for 5 additional minutes. If m/z 208 is present, nitrile hydrolysis has occurred (discard batch).
-
-
Isolation: Once validated, transfer the mixture to a beaker. Slowly add 10% NaOH dropwise under vigorous stirring until the pH reaches 9.0. The target 1-(4-Methoxyphenyl)-1H-pyrazol-5-amine will precipitate as a solid.
-
Purification: Collect the solid via vacuum filtration, wash with cold distilled water (3 x 5 mL), and dry under high vacuum.
Part 4: Quantitative Performance Data
The table below summarizes the expected outcomes based on varying the reaction conditions, highlighting the necessity of the microwave-assisted acidic protocol.
| Reaction Condition | Conversion (%) | 5-Amine : 3-Amine Ratio | Primary Byproduct Identified |
| Ethanol, Reflux (Neutral pH) | 75% | 40 : 60 | 3-Amine Regioisomer |
| 1 M HCl, Reflux (Conventional, 12h) | 85% | 85 : 15 | Amide Byproduct (+18 Da) |
| 1 M HCl, 150 °C (Microwave, 15 min) | >95% | >95 : 5 | None (Clean Profile) |
| 1 M HCl, 150 °C (Air-exposed, old SM) | <20% | N/A | Oxidation Tars / Arenes |
References
- Law, J., Manjunath, A., Schioldager, R., & Eagon, S. (2019). Microwave-Assisted Preparation of 1-Aryl-1H-pyrazole-5-amines. Journal of Visualized Experiments.[URL: https://pubmed.ncbi.nlm.nih.gov/31282901/]
- Kikelj, D. et al. (2022). Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase. Molecules.[URL: https://www.mdpi.com/1420-3049/27/15/4744]
- Organic Chemistry Portal. (2006). Pyrazole Synthesis. Synlett / Organic Letters.[URL: https://www.organic-chemistry.org/synthesis/heterocycles/pyrazoles.shtm]
Sources
Improving the solubility of pyrazole-based compounds for biological assays
Welcome to the Technical Support Center for Pyrazole Solubility Optimization. As a Senior Application Scientist, I frequently encounter promising pyrazole-based drug candidates that fail in in vitro biological assays. Often, this failure is not due to a lack of target engagement, but rather an artifact of poor aqueous solubility.
Pyrazoles are highly privileged scaffolds in medicinal chemistry, frequently used as bioisosteres for arenes and phenols to improve metabolic stability[1]. However, their planar aromatic nature and strong hydrogen-bonding capabilities (with a pKa of ~2.5, making them significantly less basic than imidazoles) often lead to high crystal lattice energies[1]. When introduced into aqueous biological buffers, these properties frequently trigger precipitation, leading to erratic assay readouts, false negatives, and undervalued potency.
This guide provides a mechanistic troubleshooting framework to diagnose, formulate, and structurally optimize pyrazole-based compounds, ensuring your biological assays reflect true pharmacological activity.
Diagnostic Workflow for Solubility Troubleshooting
Before altering your compound or assay, you must diagnose whether the precipitation is a kinetic or thermodynamic phenomenon.
Logical workflow for diagnosing and resolving pyrazole solubility in biological assays.
Frequently Asked Questions & Troubleshooting
Q1: Why do my pyrazole lead compounds precipitate immediately when I dilute them from a DMSO stock into my cell culture media? A1: You are experiencing kinetic precipitation due to "solvent shock." Pyrazoles are highly lipophilic and dissolve well in 100% DMSO. However, when you spike a concentrated DMSO stock directly into an aqueous buffer (pH 7.4), the sudden shift in solvent polarity forces the lipophilic pyrazole out of solution before it can reach a stable equilibrium[2]. This creates micro-crystals that sequester the compound, drastically lowering the effective concentration available to your biological target.
Q2: How can I differentiate between a kinetic solubility issue and a thermodynamic solubility limit? A2: Thermodynamic solubility is the absolute maximum concentration of a compound in a buffer at equilibrium, whereas kinetic solubility is the temporary concentration achieved before precipitation occurs following a solvent transfer[3]. If your pyrazole remains in solution for 2 hours (the kinetic window) but precipitates overnight, you have exceeded its thermodynamic limit. You can diagnose this by running a Kinetic Solubility Assay using turbidimetry (measuring UV absorbance/light scattering at 620 nm) over a time course[3].
Q3: If formulation fails, what structural modifications can I apply to the pyrazole scaffold to improve thermodynamic solubility without losing target affinity? A3: Because pyrazoles have strong intermolecular π−π stacking, you must disrupt the crystal packing. Two highly effective strategies include:
-
Breaking Molecular Planarity: Replacing a terminal planar phenyl ring with an sp3-hybridized carbocycle (e.g., a cyclohexyl or bicyclo[1.1.1]pentane group) increases the dihedral angle, disrupting the crystal lattice and lowering lattice energy[4].
-
Introducing Ionizable Appendages: Because the pyrazole core is only weakly basic, introducing a highly basic aliphatic amine (such as piperazine or pyrrolidine) allows the molecule to become protonated at physiological pH (7.4), drastically increasing aqueous solubility[4].
Q4: I cannot alter the chemical structure at this stage. How can I optimize the assay formulation to keep the pyrazole dissolved? A4: Avoid direct dilution. Instead, utilize an intermediate dilution step with a biocompatible solubilizing agent, such as β -cyclodextrin[2]. Cyclodextrins possess a hydrophobic cavity that forms an inclusion complex with the lipophilic pyrazole core, shielding it from the aqueous environment while remaining perfectly soluble in water. This prevents solvent shock and delivers the compound safely to the cells.
Quantitative Impact of Structural Modifications
To illustrate the causality of structural changes on solubility and biological activity, consider the optimization of a pyrazolo[1,5-a]pyrimidine scaffold. Notice how breaking planarity or adding ionizable groups impacts the thermodynamic solubility.
Table 1: Impact of Structural Modifications on Pyrazole Solubility and Bioactivity [4]
| Modification Strategy | Analogue | EC50 (nM) | Thermodynamic Sol. (nM) | Mechanistic Rationale |
| Baseline (Phenyl) | Cact-3 | 18 | 59 | Highly planar; strong crystal stacking limits solubility. |
| Ester Addition | 5d | 31 | < 59 | Bulky group disrupts active conformation; fails to break planarity. |
| Carbocycle Swap | 12b | > 1,000 | 7,549 | Breaks planarity (increases solubility) but loses target affinity. |
| Basic Amine (Piperazine) | 16d | 270 | > 200,000 | Protonation at pH 7.4 drastically increases hydrophilicity. |
Formulation Strategy for In Vitro Assays
Step-wise dilution strategy to prevent solvent shock and kinetic precipitation.
Self-Validating Experimental Protocols
Protocol 1: High-Throughput Kinetic Solubility Assessment via Nephelometry
This protocol determines the exact concentration at which your pyrazole precipitates upon dilution, ensuring you do not dose your biological assays above the solubility limit[3].
Materials: 10 mM pyrazole stock in DMSO, PBS (pH 7.4), 96-well clear bottom plate, microplate reader (620 nm). Self-Validation Controls: Include a highly soluble drug (e.g., Nicardipine) as a negative precipitation control, and a highly insoluble drug (e.g., Amiodarone) as a positive precipitation control.
-
Preparation: Dispense 190 µL of PBS (pH 7.4) into each well of the 96-well plate.
-
Serial Dilution: Prepare a 10-point 2-fold serial dilution of your 10 mM pyrazole stock in 100% DMSO.
-
Solvent Transfer: Transfer 10 µL of each DMSO dilution into the corresponding PBS wells. The final DMSO concentration will be 5% (v/v).
-
Equilibration: Agitate the plate on an orbital shaker at 300 rpm for 2 hours at room temperature.
-
Measurement: Read the absorbance/turbidity at 620 nm.
-
Data Analysis & Validation: Plot the absorbance against the compound concentration. The kinetic solubility limit is the exact concentration where the absorbance sharply deviates from the baseline. Validation Check: The highly soluble control must show no significant scattering above the blank, confirming the assay's dynamic range is free of artifacts.
Protocol 2: Step-wise Formulation with β -Cyclodextrin for Cell-Based Assays
Use this protocol when structural modification is impossible, and direct DMSO dilution causes kinetic precipitation[2].
Materials: 10 mM pyrazole stock in DMSO, β -cyclodextrin ( β -CD) powder, cell culture media. Self-Validation Controls: Always run a "Vehicle Only" control (Media + DMSO + β -CD without the pyrazole) to ensure the excipient does not induce cellular toxicity.
-
Excipient Buffer Preparation: Dissolve β -CD in your cell culture media to a concentration of 10 mM. Filter sterilize through a 0.22 µm PES membrane.
-
Intermediate Dilution: In a sterile microcentrifuge tube, add 90 µL of the β -CD media. Slowly add 10 µL of your 10 mM pyrazole DMSO stock while vortexing continuously. Causality: The continuous vortexing ensures the pyrazole is immediately sequestered by the hydrophobic cavity of the β -CD before it can form a crystal lattice.
-
Final Dilution: You now have a 1 mM intermediate stock in 10% DMSO. Dilute this intermediate stock 1:20 into standard cell culture media to achieve a final dosing concentration of 50 µM in 0.5% DMSO.
-
Validation Check: Inspect the final dosing media under a light microscope at 40x magnification. The absence of micro-crystals validates the success of the inclusion complex formulation.
Sources
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. Synthetic Strategies for Improving Solubility: Optimization of Novel Pyrazolo[1,5-a]pyrimidine CFTR Activator That Ameliorates Dry Eye Disease - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validation of Pyrazole Derivatives as COX-2 Selective Inhibitors: A Comparison Guide
Executive Summary & Rationale
The development of non-steroidal anti-inflammatory drugs (NSAIDs) revolutionized pain and inflammation management. However, traditional NSAIDs indiscriminately inhibit both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2). Because COX-1 is constitutively expressed and responsible for synthesizing homeostatic prostaglandins that protect the gastrointestinal (GI) mucosa, its inhibition leads to severe ulcerogenic side effects[1].
To circumvent this, drug development shifted toward COX-2 selective inhibitors (COXIBs). The pyrazole scaffold —most famously utilized in Celecoxib—has emerged as a privileged pharmacophore in this domain[2]. This guide provides an objective, data-driven framework for validating novel pyrazole derivatives, detailing the mechanistic causality of their selectivity, the self-validating experimental protocols required for their assessment, and a comparative analysis of their performance against established standards.
Mechanistic Basis: The Pyrazole Pharmacophore
To design and validate a COX-2 inhibitor, one must understand the structural causality driving selectivity. COX-1 and COX-2 share approximately 60% sequence homology, but a critical single amino acid substitution dictates their distinct pharmacological profiles[3].
In COX-1, position 523 is occupied by a bulky Isoleucine residue, which restricts access to a secondary side pocket. In COX-2, this position is occupied by a smaller Valine residue. This seemingly minor change opens a hydrophilic side pocket containing Arg513 and His90. 1 demonstrate that pyrazole derivatives equipped with a sulfonamide or sulfonyl group can perfectly insert into this V-shaped pocket, forming stable hydrogen bonds that are sterically impossible in COX-1[1].
Arachidonic acid pathway illustrating COX-2 selective inhibition by pyrazole derivatives.
Experimental Validation: In Vitro Protocols
A robust validation protocol must be a self-validating system . This means every assay plate must contain internal controls to account for batch-to-batch enzyme variability. We utilize Indomethacin as a non-selective baseline (proving the assay can detect broad inhibition) and Celecoxib as a selective positive control (validating the assay's sensitivity to the COX-2 specific pocket)[1],[4].
Colorimetric COX (Ovine/Human) Inhibitor Screening Assay
Causality of the Method: Why use a colorimetric approach instead of directly measuring prostaglandins? Prostaglandins are highly unstable. Instead, 5 capitalizes on the peroxidase activity of the COX enzyme. When COX converts arachidonic acid to PGG2, it subsequently reduces PGG2 to PGH2. This reduction is stoichiometrically coupled with the oxidation of N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD). Oxidized TMPD yields a distinct blue color absorbing at 590 nm, allowing for direct, stable quantification of enzyme activity[5].
Step-by-step workflow for the in vitro colorimetric COX-1/COX-2 inhibitor screening assay.
Step-by-Step Methodology
-
Reagent Preparation: Reconstitute recombinant human COX-2 and ovine COX-1 in Tris-HCl buffer (pH 8.0) containing EDTA and hematin (heme is required for peroxidase activity).
-
Control & Compound Plating:
-
Background Wells: Buffer + Heme (No enzyme).
-
100% Initial Activity Wells: Buffer + Heme + Enzyme + Vehicle (DMSO).
-
Inhibitor Wells: Buffer + Heme + Enzyme + Test Compound (serial dilutions from 0.01 to 100 μM).
-
Reference Wells: Indomethacin and Celecoxib at identical serial dilutions.
-
-
Incubation: Incubate the plate at 25°C for 15 minutes to allow the inhibitors to bind to the enzyme's active site.
-
Reaction Initiation: Add the colorimetric substrate (TMPD) followed immediately by Arachidonic Acid to all wells.
-
Measurement: Incubate for exactly 5 minutes at 25°C, then read the absorbance at 590 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition relative to the 100% initial activity wells. Determine the IC50 using non-linear regression analysis.
Comparative Performance Data
The ultimate metric for a successful pyrazole derivative is the Selectivity Index (SI) , calculated as IC50 (COX-1) / IC50 (COX-2). A higher SI indicates a wider therapeutic window with fewer GI side effects.
Note: Absolute IC50 values are highly assay-dependent. The true comparative value lies in the SI and the performance relative to the internal Celecoxib standard run on the same plate.
| Compound | Scaffold Type | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Selectivity Index (SI) | Reference |
| Indomethacin | Indole Acetic Acid | 0.004 | 0.007 | ~0.5 - 1.7 | Standard Control |
| Celecoxib | Diaryl Pyrazole | 14.7 | 0.052 | 282.6 | Standard Control |
| PYZ31 | Pyrazole Flavone | >50.0 | 0.019 | >2500.0 | 6[2] |
| Compound 19d | Diaryl Pyrazole Ester | 5.82 | 0.059 | 98.71 | 7[7] |
| Compound 38a | Pyrazolo[3,4-b]pyridine | >50.0 | 0.015 | 258.33 | 1[1] |
As demonstrated, novel modifications to the pyrazole core—such as the integration of flavone moieties (PYZ31) or pyridine rings (Compound 38a)—can significantly enhance binding affinity to the COX-2 Val523 pocket, driving the IC50 into the low nanomolar range while maintaining or exceeding the selectivity of Celecoxib[1],[2].
Orthogonal Validation: Cytotoxicity & In Vivo Profiling
In vitro enzyme inhibition does not guarantee physiological efficacy. To ensure scientific integrity, orthogonal validation is mandatory:
-
Cytotoxicity (MTT) Assay: Causality: A compound might appear to reduce inflammatory markers in cellular assays simply because it is killing the cells. 8 ensures that the therapeutic IC50 occurs at concentrations yielding ~100% cell viability, proving the anti-inflammatory effect is a true pharmacological response, not a false positive from cytotoxicity[4].
-
Carrageenan-Induced Paw Edema: Measures acute in vivo anti-inflammatory efficacy by quantifying the reduction in paw swelling in rat models compared to vehicle and Celecoxib controls[1].
-
Ulcerogenic Liability Profiling: Directly validates the COX-1 sparing effect. Rats are dosed with the test compound, and their gastric mucosa is examined for lesions. Highly selective pyrazoles (like Compound 19d) show an ulcer index comparable to or lower than Celecoxib, and vastly superior to non-selective NSAIDs like Indomethacin[7].
Conclusion
The validation of pyrazole derivatives as COX-2 selective inhibitors requires a rigorous, multi-tiered approach. By understanding the structural causality of the COX-2 active site, employing self-validating colorimetric assays with proper internal standards, and confirming safety through orthogonal cytotoxicity and in vivo models, researchers can accurately benchmark novel compounds against gold-standard therapeutics like Celecoxib.
References
-
NSAIDs between past and present; a long journey towards an ideal COX-2 inhibitor lead Source: RSC Advances URL:[Link]
-
Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective Source: ACS Omega URL:[Link]
-
Novel pyrazole carboxylate derivatives as lonazolac bioisosteres with selective COX-2 inhibition: design, synthesis and anti-inflammatory activity Source: Bioorganic Chemistry (PMC) URL:[Link]
-
The Role of Pyrazolo[3,4-d]pyrimidine-Based Kinase Inhibitors in The Attenuation of CCl4-Induced Liver Fibrosis in Rats Source: MDPI URL:[Link]
-
Synthesis of some new amide-linked bipyrazoles and their evaluation as anti-inflammatory and analgesic agents Source: Taylor & Francis URL:[Link]
Sources
- 1. NSAIDs between past and present; a long journey towards an ideal COX-2 inhibitor lead - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04686B [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel pyrazole carboxylate derivatives as lonazolac bioisosteres with selective COX-2 inhibition: design, synthesis and anti-inflammatory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Navigating the Metabolic Landscape of Pyrazole Derivatives: A Comparative Guide for Lead Optimization
The pyrazole ring is a privileged pharmacophore in modern medicinal chemistry, serving as the structural backbone for numerous FDA-approved therapeutics, ranging from COX-2 inhibitors (celecoxib) to kinase inhibitors (ruxolitinib). Despite their high target affinity and versatile binding profiles, pyrazole derivatives frequently present significant pharmacokinetic challenges. Optimizing their metabolic stability—specifically mitigating rapid hepatic clearance—is a critical hurdle during the lead optimization phase of drug development.
This guide provides an objective, data-driven comparative analysis of the metabolic stability of various pyrazole substitution patterns. By examining the mechanistic drivers of cytochrome P450 (CYP450) and phase II metabolism, we provide a framework for rational scaffold optimization supported by self-validating experimental protocols.
Mechanistic Drivers of Pyrazole Metabolism
The metabolic fate of a pyrazole derivative is inextricably linked to its electronic distribution and substitution pattern. Understanding the causality behind these metabolic vulnerabilities is essential for rational drug design.
-
The Unsubstituted N-H Liability: Pyrazoles retaining an unsubstituted N-H functionality act as strong nucleophiles. While this is beneficial for hydrogen bonding with target proteins, it makes the molecule highly susceptible to 1[1]. This UGT-mediated conjugation drastically increases aqueous solubility, leading to rapid biliary or renal excretion and poor systemic bioavailability.
-
Alkyl/Aryl Substitution & Phase I Shifts: To circumvent glucuronidation, medicinal chemists frequently alkylate or arylate the N1 position. However, this shifts the metabolic burden to Phase I CYP450 enzymes. For example, the 1-isopropylpyrazole moiety is notorious for undergoing2[2]. The electron-rich nature of the alkyl group makes it an ideal substrate for hydrogen abstraction by the CYP450 oxo-iron species.
-
Electronic Shielding and Bioisosterism: Introducing strong electron-withdrawing groups (EWGs), such as a trifluoromethyl (CF₃) group, pulls electron density away from the pyrazole core. This electronic depletion, combined with steric hindrance, effectively shields the ring from electrophilic metabolic attack[1]. Alternatively, 3[3] has been proven to drastically enhance metabolic resilience by resisting both esterase hydrolysis and CYP-mediated oxidation.
Comparative Analysis of Pyrazole Scaffolds
The following table synthesizes in vitro metabolic stability data across different pyrazole modifications. Data is benchmarked using Human Liver Microsomes (HLM) to4[4].
| Scaffold Architecture | Representative Structural Modification | Primary Metabolic Vulnerability | HLM t1/2 (min) | Apparent CLint ( μ L/min/mg) |
| Unsubstituted Pyrazole | Core N-H moiety | Phase II Glucuronidation (UGT) | < 15 | > 100 |
| N-Alkyl Pyrazole | 1-Isopropyl substitution | Isopropyl oxidation & N-dealkylation | 25 - 30 | 50 - 60 |
| Halogenated Pyrazole | C3/C5 CF₃ addition | Sterically shielded; highly stable | > 120 | < 10 |
| Bioisosteric Pyrazole | 1,2,4-Oxadiazole replacement | Resists hydrolysis & oxidation | > 100 | < 15 |
Note: Lower CLint values and higher t1/2 values indicate superior metabolic stability. Unsubstituted pyrazoles may appear stable in standard Phase I microsomal assays lacking UDPGA (the UGT cofactor), creating a false positive for stability if phase II pathways are not independently assessed.
Self-Validating Experimental Methodology: Microsomal Stability Assay
To accurately assess the metabolic liabilities of pyrazole derivatives, a robust, self-validating in vitro assay is required. The following protocol utilizes liver microsomes to isolate Phase I CYP450 metabolism. Every step is designed with built-in causality to ensure data trustworthiness.
Step-by-Step Protocol
-
Matrix Preparation: Dilute pooled Human Liver Microsomes (HLM) to a final protein concentration of 0.5 mg/mL in 0.1 M potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.
-
Causality: The specific pH and ionic strength maintain the optimal tertiary structure and active-site geometry of the membrane-bound CYP450 enzymes.
-
-
Compound Addition: Spike the pyrazole test compound into the matrix to achieve a final concentration of 1 µM.
-
Causality: Maintaining the substrate concentration well below the estimated Michaelis constant ( Km ) ensures first-order enzymatic kinetics. This mathematical linearity is strictly required to accurately calculate intrinsic clearance ( CLint ).
-
-
Reaction Initiation & Self-Validation: Pre-warm the mixture to 37°C for 5 minutes. Split the mixture into two parallel experimental arms:
-
Active Arm (+ NADPH): Initiate the reaction by adding an NADPH regenerating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase). Causality: NADPH is the obligate electron donor required to activate molecular oxygen in the CYP450 catalytic cycle.
-
Control Arm (- NADPH): Add an equivalent volume of plain buffer. Causality: This acts as a self-validating control. If the compound degrades in this arm, the clearance is due to inherent chemical instability or non-oxidative enzymes (e.g., esterases), not CYP450 metabolism.
-
-
Quenching: At predetermined time points (0, 15, 30, 45, and 60 minutes), extract a 50 µL aliquot and immediately transfer it into 150 µL of ice-cold acetonitrile (ACN) containing a known concentration of an internal standard (e.g., tolbutamide).
-
Causality: The high ratio of cold organic solvent instantly denatures the microsomal proteins, halting the enzymatic reaction precisely at the time point, while simultaneously precipitating the proteins to prevent LC-MS/MS column fouling.
-
-
Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode to quantify the percentage of parent compound remaining.
Workflow Visualization
Figure 1: Self-validating workflow for in vitro microsomal metabolic stability assessment.
Conclusion
The metabolic stability of pyrazole derivatives is highly sensitive to their substitution patterns. While unsubstituted pyrazoles suffer from phase II liabilities, simple alkylation often trades glucuronidation for CYP450-mediated oxidation. The most successful lead optimization strategies—such as the incorporation of electron-withdrawing trifluoromethyl groups or the use of bioisosteric 1,2,4-oxadiazole rings—rely on a combination of steric shielding and electronic modulation. By employing self-validating microsomal assays, drug development professionals can confidently identify metabolic soft spots and iteratively design highly resilient pyrazole-based therapeutics.
References
- pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review IJNRD
- Assessing the Metabolic Stability of 1-Isopropylpyrazole-Containing Molecules: A Compar
- 1,2,4-Oxadiazole-Bearing Pyrazoles as Metabolically Stable Modulators of Store-Operated Calcium Entry ACS Medicinal Chemistry Letters
- Microsomal Clearance/Stability Assay Domainex
Sources
Safety Operating Guide
1-(4-Methoxyphenyl)-1H-pyrazol-5-amine proper disposal procedures
Advanced Operational Guide: Handling and Disposal of 1-(4-Methoxyphenyl)-1H-pyrazol-5-amine
Executive Summary
1-(4-Methoxyphenyl)-1H-pyrazol-5-amine (CAS: 16907-09-8) is a nitrogen-rich heterocyclic compound frequently utilized as a building block in pharmaceutical research and drug development[1][2]. Due to its specific chemical architecture—combining a pyrazole ring, an amine group, and a methoxyphenyl moiety—this compound presents distinct handling and disposal challenges. Improper disposal can lead to severe environmental contamination and regulatory non-compliance. This guide provides drug development professionals and laboratory scientists with field-proven, self-validating protocols for the safe handling, segregation, and disposal of this compound in accordance with EPA Resource Conservation and Recovery Act (RCRA) standards[3].
Section 1: Chemical Identity and Hazard Profiling
To manage a chemical safely, one must understand the mechanistic reasons behind its hazards. As an organic base containing multiple nitrogen atoms, 1-(4-Methoxyphenyl)-1H-pyrazol-5-amine is a known irritant and environmental hazard[4].
Table 1: Hazard Classification and Operational Implications
| Property / Hazard | Classification / Data | Operational Implication |
| CAS Number | 16907-09-8 | Use as the primary identifier for waste tracking and inventory logs. |
| Acute Toxicity (Oral) | Category 4 | Strictly prohibit eating/drinking in the lab; mandates strict hygiene. |
| Skin/Eye Irritation | Category 2 / 2A | Mandates the use of nitrile gloves, lab coats, and safety goggles. |
| Target Organ Toxicity | Category 3 (Respiratory) | Must be handled exclusively within a certified chemical fume hood to prevent dust inhalation. |
| Environmental Hazard | Harmful to aquatic life | Absolute prohibition of drain disposal; requires specialized incineration. |
Mechanistic Insight: The high nitrogen content in the pyrazole and amine groups dictates its thermal degradation pathway. When combusted, this compound generates high levels of toxic nitrogen oxides (NOx). Therefore, standard open burning or basic incineration is insufficient; disposal must utilize a chemical incinerator equipped with an afterburner and an alkaline scrubber to neutralize acidic NOx emissions before atmospheric release[4].
Section 2: Laboratory Safety & Handling Protocols
Every handling procedure must be a self-validating system where safety is built into the workflow.
-
Engineering Controls : Always handle the dry powder in a Class II biological safety cabinet or a standard chemical fume hood. The compound's propensity to cause respiratory irritation (Category 3) means that localized exhaust ventilation is non-negotiable[5].
-
Personal Protective Equipment (PPE) :
-
Hands : Wear chemical-resistant nitrile gloves. Inspect gloves prior to use and utilize the proper removal technique (without touching the glove's outer surface) to avoid dermal contact[6].
-
Eyes : Use NIOSH-approved safety goggles or a face shield[6].
-
Body : A standard laboratory coat is required. If handling large, bulk quantities, a complete chemical-protective suit is recommended[6].
-
-
Hygiene : Wash hands and exposed skin thoroughly immediately after handling. Work clothes should be laundered separately from standard clothing[5].
Section 3: Comprehensive Waste Segregation & Disposal Workflows
Under EPA RCRA regulations (40 CFR Part 261), generators are responsible for the cradle-to-grave management of their hazardous waste[3].
Protocol 1: Solid and Liquid Waste Segregation
-
Step 1: Segregate Liquids. If the compound is dissolved in a solvent, segregate the waste based on the solvent type. Solutions in chlorinated solvents (e.g., dichloromethane) must go into Halogenated Organic Waste . Solutions in non-chlorinated solvents (e.g., methanol, DMSO) must go into Non-Halogenated Organic Waste .
-
Step 2: Collect Solids. Place all solid residues, contaminated weighing paper, and disposable PPE into a sealed, chemically compatible hazardous waste container[4].
-
Step 3: Labeling. Complete the hazardous waste label immediately when the first drop/particle of waste is added to the container, detailing the exact percentage of the pyrazole derivative[7].
-
Step 4: Incineration. Transfer the waste to a licensed hazardous waste disposal contractor. Specify that the waste contains high-nitrogen organic compounds, requiring destruction in a chemical incinerator equipped with an afterburner and scrubber[4].
Protocol 2: Empty Container Management (EPA 40 CFR 261.7)
An "empty" container previously holding hazardous chemicals is not legally empty until it meets specific EPA criteria[8].
-
Step 1: Primary Emptying. Remove as much of the compound as possible using traditional means (pouring, scraping, or suction)[9].
-
Step 2: Triple Rinsing. Rinse the inside of the container with a solvent capable of dissolving 1-(4-Methoxyphenyl)-1H-pyrazol-5-amine (e.g., acetone or methanol). Repeat this process for a total of three distinct rinses[8].
-
Step 3: Rinsate Collection. Pour all solvent rinsate into the appropriate liquid hazardous waste container. Never pour rinsate down the drain[8].
-
Step 4: Defacement and Disposal. Once triple-rinsed, deface or remove the original chemical label. Affix a "Triple Rinsed" sticker. The container is now exempt from RCRA hazardous waste regulations and can be disposed of in standard solid waste or recycled[8][10].
Section 4: Spill Response and Decontamination
In the event of a spill, immediate and methodical action is required to prevent environmental discharge and personnel exposure.
-
Evacuate and Ventilate : Evacuate personnel from the immediate area and ensure the room's exhaust ventilation is operating at maximum capacity[11].
-
Containment : Prevent the spilled material from entering drains, sewers, or waterways, as it is harmful to aquatic life and partially biodegradable (<15%)[4].
-
Dry Clean-Up : For solid spills, do not use water initially, as it may spread the contaminant. Use dry clean-up procedures (sweeping or shoveling) and avoid generating dust. Use explosion-proof vacuums designed to be grounded if vacuuming is necessary[5].
-
Wet Decontamination : After the bulk solid is removed, wipe down the contaminated surface with a cloth dampened with a suitable organic solvent.
-
Waste Collection : Place all recovered spilled material and contaminated cleaning supplies into a designated, sealed hazardous waste container for incineration[4].
Visualization: Waste Routing & Disposal Decision Tree
The following diagram illustrates the logical flow of waste segregation to ensure regulatory compliance and environmental safety.
Figure 1: Comprehensive waste segregation and disposal workflow for 1-(4-Methoxyphenyl)-1H-pyrazol-5-amine.
References
-
Penn EHRS. "Hazardous Waste Determination." University of Pennsylvania. Available at:[Link]
-
Electronic Code of Federal Regulations (eCFR). "40 CFR Part 261 -- Identification and Listing of Hazardous Waste." eCFR.gov. Available at: [Link]
-
EHSLeaders. "Defining 'RCRA-Empty'." Ehsleaders.org. Available at: [Link]
-
Binghamton University. "Triple Rinse Procedure | Environmental Health and Safety." Binghamton.edu. Available at: [Link]
Sources
- 1. 1-(4-Methoxyphenyl)-4-p-tolyl-1H-pyrazol-5-amine | Sigma-Aldrich [sigmaaldrich.com]
- 2. 1-(4-Methoxyphenyl)-1H-pyrazol-5-amine | 16907-09-8 [chemicalbook.com]
- 3. eCFR :: 40 CFR Part 261 -- Identification and Listing of Hazardous Waste [ecfr.gov]
- 4. chemicalbook.com [chemicalbook.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. Hazardous Waste Determination | PennEHRS [ehrs.upenn.edu]
- 8. Triple Rinse Procedure | Environmental Health and Safety | Binghamton University [binghamton.edu]
- 9. Defining ‘RCRA-Empty’ - EHSLeaders [ehsleaders.org]
- 10. When is an Empty Container RCRA Empty? [ehsleaders.org]
- 11. echemi.com [echemi.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
